molecular formula C9H16N2O3 B1400084 Morpholin-3-yl(morpholino)methanone CAS No. 1316219-03-0

Morpholin-3-yl(morpholino)methanone

Cat. No.: B1400084
CAS No.: 1316219-03-0
M. Wt: 200.23 g/mol
InChI Key: KWOZDYVBAPLQCD-UHFFFAOYSA-N
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Description

Morpholin-3-yl(morpholino)methanone is a chemical compound featuring two distinct heterocyclic systems—morpholine and morpholin-3-one—linked by a methanone functional group. This structure classifies it as a valuable bifunctional building block in medicinal chemistry and organic synthesis. Compounds containing the morpholine scaffold are of significant interest in pharmaceutical research. Research indicates that morpholine derivatives are frequently explored as inhibitors of various biological targets . For instance, molecules incorporating morpholine and related structures have been designed as potential inhibitors of the Kv1.5 potassium channel, a target for the development of novel anti-atrial fibrillation agents . The specific stereochemistry and spatial arrangement of the morpholine ring can influence a compound's binding affinity and selectivity . Furthermore, the morpholin-3-one core, a related structure, is actively investigated in other drug discovery programs, such as the development of imaging agents for enzymes like monoacylglycerol lipase (MAGL) in the brain . As a sophisticated synthetic intermediate, Morpholin-3-yl(morpholino)methanone provides researchers with a versatile scaffold for constructing complex molecules. Its structure allows for further functionalization, making it useful in structure-activity relationship (SAR) studies and the synthesis of diverse compound libraries for biological screening . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-3-yl(morpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c12-9(8-7-14-4-1-10-8)11-2-5-13-6-3-11/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOZDYVBAPLQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural Elucidation of Morpholin-3-yl(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists & Analytical Scientists[1]

Introduction & Chemical Context

Morpholin-3-yl(morpholino)methanone (CAS: 1316219-03-0) represents a critical class of saturated heterocyclic building blocks used in fragment-based drug discovery (FBDD).[1] Unlike simple aromatic amides, this molecule presents unique structural challenges: it contains two chemically distinct morpholine rings—one acting as the acyl component (chiral) and the other as the amine component (achiral)—linked via a carbonyl bridge.

This guide provides a rigorous, self-validating framework for the synthesis, purification, and structural assignment of this molecule, with a specific focus on distinguishing the diastereotopic protons arising from the C3 chiral center.

Property Data
IUPAC Name Morpholin-3-yl(morpholino)methanone
Formula C₉H₁₆N₂O₃
Exact Mass 200.1161 Da
Chirality One stereocenter (C3 on the acyl ring); exists as (R) and (S) enantiomers.[1]
Key Challenge Distinguishing the two morpholine rings by NMR and resolving enantiomers.
Synthetic Provenance (The "Expected" Structure)

To validate a structure, one must first understand its origin. The synthesis defines the expected connectivity and potential impurities.

Protocol: The synthesis typically employs a standard peptide coupling strategy between Morpholine-3-carboxylic acid (N-protected, typically Boc) and Morpholine .[1]

  • Activation: React N-Boc-morpholine-3-carboxylic acid (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF at 0°C.

  • Coupling: Add Morpholine (1.1 eq) and stir at RT for 4 hours.

  • Deprotection: Treat the intermediate with TFA/DCM (1:4) to remove the Boc group.[2]

  • Neutralization: Free-base the product using ion-exchange resin (e.g., Amberlyst A-21) to obtain the title compound.

Causality:

  • Why HATU? It minimizes racemization at the C3 position compared to EDC/HOBt.

  • Why Free-basing? The HCl or TFA salt significantly shifts NMR signals of the alpha-proton (H3); the free base provides the standard reference spectrum.

Mass Spectrometry Analysis (MS/MS)

Mass spectrometry provides the first line of evidence for connectivity.

Experimental Setup:

  • Method: ESI+ (Electrospray Ionization), Q-TOF or Orbitrap.[1]

  • Solvent: MeOH + 0.1% Formic Acid.[1]

Fragmentation Logic: The molecule (M+H = 201.12) follows a predictable fragmentation pathway characteristic of tertiary amides.

m/z (ESI+) Ion Identity Mechanistic Origin
201.12 [M+H]⁺Parent molecular ion.[1]
114.05 [C₅H₈NO₂]⁺Acylium ion formation. Cleavage of the amide bond (N–C=O) retains the charge on the carbonyl side (Morpholine-3-carbonyl).
86.06 [C₄H₈NO]⁺Morpholine radical cation. Formed via inductive cleavage; represents the amine-side ring.[1]
70.06 [C₄H₈N]⁺Ring contraction/loss of oxygen from the morpholine fragment.
NMR Spectroscopy: The Core Elucidation

This is the most critical section. The molecule contains 16 protons. The challenge is that the C3 chiral center renders the protons on the acyl ring diastereotopic , while the amide bond rotation may cause broadening in the amine ring.

4.1. 1H NMR Assignment Strategy (500 MHz, CDCl₃)[3]
  • The "Linchpin" Signal (H3-Acyl): The proton at the C3 position of the acyl ring is the only methine (CH) in the molecule. It appears as a dd or t around 3.6 – 3.8 ppm .[1] Its integration of 1H is the internal standard.

  • Differentiation of Rings:

    • Ring A (Acyl Side): Due to the C3 chiral center, the adjacent CH₂ protons (at C2) are diastereotopic and will split into complex multiplets with distinct chemical shifts.

    • Ring B (Amide Side): These protons often appear as two sets of broad triplets (or multiplets) due to the partial double bond character of the N–C=O bond.

Predicted Shift Table:

Position Type Shift (ppm) Multiplicity Assignment Logic
H3 (Ring A) CH3.65 – 3.75ddAlpha to amine and carbonyl; the chiral center.[1]
H2 a/b (Ring A) CH₂3.80 – 3.95m (complex)Diastereotopic; adjacent to O and chiral center.
H5/H6 (Ring A) CH₂2.80 – 3.00mBeta to the amine; shielded relative to ether protons.
N-CH₂ (Ring B) CH₂3.45 – 3.60m (broad)Alpha to amide nitrogen; broadened by rotation.[1]
O-CH₂ (Ring B) CH₂3.60 – 3.70mAlpha to ether oxygen; overlaps with H3.[1]
NH (Ring A) NH~2.0 - 2.5br sExchangeable (if free base).[1]
4.2. 2D NMR Validation (Self-Validating Protocol)

To prove the structure, you must run the following correlations:

  • COSY (Correlation Spectroscopy):

    • Show connectivity within Ring A: H3 ↔ H2 and H3 ↔ NH (if visible).

    • Show connectivity within Ring B: N-CH₂ ↔ O-CH₂.

    • Crucial Check: There should be NO cross-peaks between Ring A and Ring B protons.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Bridge: Look for a correlation from H3 (Ring A) to the Carbonyl Carbon (C=O) (~170 ppm).

    • The Link: Look for a correlation from the N-CH₂ protons (Ring B) to the sameCarbonyl Carbon .[1]

Stereochemical Analysis

Since the molecule is chiral, "structure elucidation" is incomplete without defining the stereochemistry.

5.1. Chiral HPLC Method

To determine enantiomeric excess (ee) or separate the (R) and (S) forms.[2]

  • Column: Chiralpak IA or IC (Amylose-based immobilized phases are preferred for amides).[1]

  • Mobile Phase: Hexane : Isopropanol (80:[1]20) + 0.1% Diethylamine (DEA).

  • Detection: UV at 210 nm (Amide absorption).[1]

  • Logic: The amide functionality interacts with the chiral selector via hydrogen bonding, allowing discrimination.

5.2. Polarimetry[1]
  • Measure

    
     in Methanol.
    
  • Compare with the specific rotation of the starting material (N-Boc-morpholine-3-carboxylic acid) to ensure no racemization occurred during coupling.[1]

Visualization of the Elucidation Workflow

The following diagram illustrates the logical flow of experiments required to confirm the structure, ensuring a self-validating analytical loop.

ElucidationWorkflow Start Target: Morpholin-3-yl(morpholino)methanone Synth Synthesis (Morpholine-3-COOH + Morpholine) Start->Synth MS Mass Spectrometry (ESI+) Verify M+H = 201.1 Synth->MS Crude Check Frag Fragmentation Analysis m/z 114 (Acyl) & m/z 86 (Amine) MS->Frag MS/MS NMR_1H 1H NMR Analysis Identify H3 Chiral Proton Frag->NMR_1H Connectivity NMR_2D 2D NMR (HMBC) Confirm Amide Linkage NMR_1H->NMR_2D Validation Chiral Chiral HPLC Determine R/S Ratio NMR_2D->Chiral Stereochem Final Confirmed Structure Chiral->Final

Caption: Step-by-step analytical workflow ensuring structural integrity from synthesis to stereochemistry.

References
  • ChemicalBook. (2023).[1] Morpholine-3-carboxylic acid amide derivatives and properties. Retrieved from

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 65519364, Morpholine-3-carboxylic acid derivatives.[1][4] Retrieved from

  • H. Alves et al. (2018).[1] Fragmentation pattern of amides by EI and HRESI: study of protonation sites. Journal of Mass Spectrometry.[1] Retrieved from

  • Sigma-Aldrich. (2024).[1] Morpholine-3-carboxylic acid amide technical data. Retrieved from

  • Crysdot LLC. (2023).[1] Morpholin-3-yl(morpholino)methanone Catalog Entry.[1] Retrieved from

Sources

Strategic Synthesis & Characterization of Novel Morpholine Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Morpholine Advantage

In modern drug discovery, the morpholine ring is not merely a structural filler; it is a "privileged scaffold" that imparts critical physicochemical properties to bioactive molecules.[1][2][3] Its inclusion often resolves the "solubility-permeability paradox" by lowering lipophilicity (


) while maintaining hydrogen-bond acceptor capabilities via the ether oxygen.

This guide provides a modular framework for synthesizing novel morpholine derivatives, moving beyond classical nucleophilic substitution to robust transition-metal catalysis and "click" chemistry.[4] It is designed for researchers requiring high-fidelity protocols with built-in validation steps.

Part 1: Strategic Rationale & Synthetic Pathways

The Metabolic Argument

Morpholine is frequently employed to block metabolic "soft spots" on phenyl rings. By replacing a labile para-hydrogen with a morpholine moiety, researchers can block cytochrome P450 oxidation while simultaneously introducing a solubilizing group.[4]

Synthetic Decision Matrix

We define two primary pathways for generating novel derivatives, selected based on the electrophilic partner availability.

  • Pathway A (C-N Coupling): For attaching morpholine to aromatic/heteroaromatic cores.

  • Pathway B (Click Chemistry): For generating high-diversity libraries using morpholine-azide/alkyne hybrids.

SyntheticStrategy Start Target Scaffold Analysis Decision Electrophile Type? Start->Decision ArHalide Aryl Halide (Ar-X) Decision->ArHalide Aromatic Core Alkyne Terminal Alkyne/Azide Decision->Alkyne Linker Strategy Buchwald Pathway A: Pd-Catalyzed Buchwald-Hartwig ArHalide->Buchwald Pd2(dba)3 / BINAP Click Pathway B: CuAAC 'Click' Chemistry Alkyne->Click CuSO4 / Na-Asc ProductA N-Aryl Morpholine (Kinase Inhibitor Mode) Buchwald->ProductA ProductB Morpholine-Triazole (Library Generation) Click->ProductB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and target architecture.

Part 2: Experimental Protocols

Module A: Palladium-Catalyzed C-N Cross-Coupling

Context: Classical


 reactions fail with electron-rich or neutral aryl halides. The Buchwald-Hartwig amination is the gold standard here.
The "Self-Validating" Protocol

Objective: Coupling of Morpholine (nucleophile) with 4-Bromoanisole (model electrophile).

Reagents:

  • Catalyst Precursor:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) - Source of Pd(0).
    
  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) - Bidentate ligand prevents Pd-dimer formation.[4]

  • Base:

    
     (Sodium tert-butoxide) - Strong base required for amine deprotonation.
    
  • Solvent: Toluene (Anhydrous).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes. Scientific Integrity: Oxygen poisons the Pd(0) species; strict anaerobic conditions are non-negotiable.

  • Catalyst Loading: Charge the flask with

    
     (1.0 mol%) and BINAP (2.0 mol%). Add anhydrous Toluene (5 mL/mmol substrate). Stir at room temperature for 10 minutes until the solution turns a characteristic orange-red, indicating active catalyst formation (
    
    
    
    ).
  • Substrate Addition: Add 4-Bromoanisole (1.0 equiv), Morpholine (1.2 equiv), and

    
     (1.4 equiv) sequentially under Argon flow.[4]
    
  • Thermal Activation: Heat the reaction mixture to 80-100°C. Monitor via TLC (Hexane:EtOAc 4:1).

    • Checkpoint: The disappearance of the aryl halide spot and the appearance of a fluorescent blue spot (amine product) validates progress.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Concentrate filtrate in vacuo. Purify via flash column chromatography.

Expert Insight - Troubleshooting:

  • Problem: Low yield with Aryl Iodides.

  • Causality: Iodide ions can bridge Pd centers, forming inactive dimers.[4][5]

  • Solution: Switch to Aryl Bromides or add a silver salt (

    
    ) to scavenge iodide.
    
Module B: "Click" Chemistry (CuAAC) for Hybrid Scaffolds

Context: Rapidly generating libraries where the morpholine ring is linked via a 1,2,3-triazole spacer.

Protocol:

  • Reactants: N-(prop-2-ynyl)morpholine (Alkyne) + Aryl Azide.

  • Catalyst System:

    
     (5 mol%) + Sodium Ascorbate (10 mol%).
    
  • Solvent:

    
     (1:1). Why? Water accelerates the reaction via hydrophobic effects and solubilizes the copper salt.
    
  • Procedure: Stir at RT for 6-12 hours. The product often precipitates out, requiring simple filtration.[4]

Part 3: Characterization & Data Visualization[1]

The NMR "Chair" Validation

The morpholine ring exists predominantly in a chair conformation. This creates a distinct NMR signature that validates the integrity of the ring post-synthesis.

Quantitative Data Summary (Typical Shifts in


): 
PositionProton (

) Shift
Carbon (

) Shift
MultiplicityDiagnostic Value
N-CH₂ (C2/C6) 2.80 - 3.20 ppm46.0 - 50.0 ppmTriplet (J ≈ 4.8 Hz)Indicates N-functionalization success.
O-CH₂ (C3/C5) 3.70 - 3.90 ppm66.0 - 67.0 ppmTriplet (J ≈ 4.8 Hz)Remains stable; internal reference.
Aromatic Ar-H 6.50 - 8.00 ppm110 - 160 ppmMultipletConfirms coupling to aryl core.
Characterization Logic Flow

Use this flowchart to validate your compound. If the N-CH2 protons do not shift downfield (deshielded) compared to free morpholine, the coupling likely failed.

CharacterizationLogic Sample Isolated Product HNMR 1H NMR Analysis (CDCl3) Sample->HNMR Check1 Triplet at 3.7-3.9 ppm? HNMR->Check1 Check2 Triplet at 2.8-3.2 ppm? Check1->Check2 Yes (O-CH2 present) Fail1 Ring Cleavage/Degradation Check1->Fail1 No Check3 MS (ESI) Mass Match? Check2->Check3 Yes (N-CH2 shifted) Fail2 No N-Functionalization Check2->Fail2 No (Signal at ~2.8 ppm only) Valid VALIDATED Morpholine Derivative Check3->Valid M+H Found Check3->Fail1 Mass Mismatch

Figure 2: Logic gate for spectroscopic validation of N-substituted morpholine derivatives.

References

  • Kumari, A., & Singh, R. K. (2020).[4][6] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.[4] [4]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[4] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[4] [4]

  • Mishra, K. B., & Tiwari, V. K. (2014).[4][7] Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. The Journal of Organic Chemistry, 79(13), 6094–6104.[4]

  • Pretsch, E., et al. (2009).[4] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for NMR shifts).

Sources

Morpholine Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including metabolic stability and a favorable balance of hydrophilicity and lipophilicity, contribute to improved pharmacokinetic profiles of drug candidates.[2][4][5][6] This technical guide provides an in-depth exploration of the therapeutic potential of morpholine derivatives, focusing on key biological targets and the rationale behind their selection. We will delve into critical signaling pathways, provide detailed experimental protocols for target validation, and present a framework for the rational design of next-generation morpholine-based therapeutics.

The Morpholine Scaffold: A Gateway to Enhanced Drug-Like Properties

The versatility of the morpholine ring is a cornerstone of its utility in drug discovery.[7][8] The secondary nitrogen atom serves as a versatile functional site, allowing for a wide array of chemical modifications and the creation of structurally diverse derivatives with tailored biological activities.[4][9][10] Furthermore, the presence of the oxygen atom can participate in hydrogen bonding, a crucial interaction for binding to biological targets.[11][12] These attributes have led to the incorporation of the morpholine moiety into numerous approved and experimental drugs across various therapeutic areas.[2][13]

Key Therapeutic Arenas for Morpholine Derivatives

The broad spectrum of biological activities exhibited by morpholine derivatives makes them attractive candidates for treating a range of complex diseases.[4][7]

Oncology: Targeting Aberrant Signaling Pathways

In the realm of oncology, morpholine derivatives have shown significant promise by targeting key signaling pathways that are frequently dysregulated in cancer.[14]

The Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, growth, and survival.[11][15][16] Its over-activation is a common feature in many human cancers.[11] Morpholine-containing compounds have been successfully designed as potent and selective inhibitors of this pathway.[11][17][18]

The morpholine moiety often plays a crucial role in binding to the ATP-binding pocket of these kinases, with the oxygen atom frequently forming a key hydrogen bond.[11] The development of dual PI3K/mTOR inhibitors is a particularly promising strategy to overcome resistance mechanisms.[11][16]

Diagram: The PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition by Morpholine Derivatives

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Morpholine_PI3K Morpholine Derivatives Morpholine_PI3K->PI3K Morpholine_mTOR Morpholine Derivatives Morpholine_mTOR->mTORC1 Morpholine_mTOR->mTORC2

Caption: Inhibition points of morpholine derivatives in the PI3K/Akt/mTOR pathway.

Beyond the PI3K/Akt/mTOR pathway, morpholine derivatives have been investigated as inhibitors of other crucial kinases in oncology, including:

  • VEGFR-2: Involved in angiogenesis, the formation of new blood vessels that tumors need to grow.[19]

  • FLT3: A tyrosine kinase often mutated in acute myeloid leukemia.[13][20]

  • HER2: A key driver in certain types of breast cancer.[20]

Neurodegenerative Diseases: Modulating Key Enzymes

The ability of the morpholine scaffold to improve blood-brain barrier permeability makes its derivatives particularly promising for treating central nervous system (CNS) disorders.[4][5]

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, morpholine derivatives have been shown to inhibit key enzymes, including:[4][21][22]

  • Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is beneficial for cognitive function.[21][22][23]

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the breakdown of neurotransmitters like dopamine, and their inhibition can be a therapeutic strategy for Parkinson's disease.[4][21][22]

Inflammatory Disorders

Morpholine derivatives have also demonstrated significant anti-inflammatory properties.[4][12][18][24] They can modulate inflammatory pathways by inhibiting enzymes such as:

  • Inducible Nitric Oxide Synthase (iNOS): This enzyme produces nitric oxide, a key inflammatory mediator.[25][26]

  • 5-Lipoxygenase (5-LO): Involved in the production of leukotrienes, which are inflammatory molecules.[20]

Experimental Workflows for Target Identification and Validation

The successful development of morpholine-based therapeutics relies on rigorous experimental validation.

Target Identification and Initial Screening

A typical workflow for identifying and screening morpholine derivatives against a specific target involves:

  • High-Throughput Screening (HTS): A large library of morpholine derivatives is screened against the target of interest using biochemical or cell-based assays.

  • Hit Identification: Compounds showing significant activity are identified as "hits."

  • Hit-to-Lead Optimization: The chemical structure of the hits is systematically modified to improve potency, selectivity, and drug-like properties. This process often involves extensive Structure-Activity Relationship (SAR) studies.[8][27][28]

Diagram: Experimental Workflow for Hit-to-Lead Optimization

Hit_to_Lead cluster_0 Discovery Phase cluster_1 Preclinical Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead In_Vitro In Vitro Pharmacology Hit_to_Lead->In_Vitro In_Vivo In Vivo Efficacy Models In_Vitro->In_Vivo ADMET ADME/Tox Profiling In_Vivo->ADMET

Sources

Technical Monograph: Spectroscopic Characterization of Morpholin-3-yl(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1316219-03-0 Molecular Formula: C9H16N2O3 Molecular Weight: 200.24 g/mol [1]

Executive Summary & Structural Analysis

Morpholin-3-yl(morpholino)methanone is a specialized bicyclic heterocyclic scaffold utilized in medicinal chemistry to enhance aqueous solubility and metabolic stability.[1] Structurally, it consists of two distinct morpholine rings:

  • Ring A (Morpholino): Attached via the nitrogen atom to the carbonyl, acting as a tertiary amide.

  • Ring B (Morpholin-3-yl): Attached via the C3-carbon to the carbonyl, containing a secondary amine (unsubstituted N4 position) and a chiral center at C3.[1]

This guide provides a rigorous spectroscopic breakdown (NMR, IR, MS) derived from structural chemometrics and validated synthetic pathways. It addresses the specific challenge of distinguishing the two morpholine rings and the phenomenon of amide rotamerism that complicates NMR interpretation.

Synthesis & Structural Validation

To understand the spectroscopic data, one must understand the molecular origin. The synthesis typically involves the coupling of a protected morpholine-3-carboxylic acid with morpholine, followed by deprotection.[1]

Synthetic Pathway (Diagram)

The following flow illustrates the synthesis and the resulting structural logic required for peak assignment.

SynthesisPath cluster_0 Critical Quality Attribute: Amide Bond Formation Start N-Boc-Morpholine-3-COOH (Starting Material) Inter Intermediate: tert-butyl 3-(morpholine-4-carbonyl) morpholine-4-carboxylate Start->Inter Coupling (EDC/HOBt) Reagent + Morpholine (Coupling Agent) Reagent->Inter Product TARGET: Morpholin-3-yl(morpholino)methanone (Free Base) Inter->Product Acid Hydrolysis (-Boc) Deprotect Deprotection (TFA or HCl)

Figure 1: Synthetic workflow for Morpholin-3-yl(morpholino)methanone, highlighting the origin of the two distinct morpholine rings.

Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) in Positive Mode.

The mass spectrum is the primary confirmation of the molecular skeleton. The molecule is relatively stable but shows characteristic fragmentation associated with the amide bond.

ParameterValueInterpretation
Monoisotopic Mass 200.12 DaExact mass calculation based on C9H16N2O3.[1]
[M+H]+ 201.12 m/z Protonated molecular ion (Base Peak).
[M+Na]+ 223.10 m/zSodium adduct (common in unbuffered solvents).
[2M+H]+ 401.23 m/zDimer formation (concentration dependent).
Fragmentation Pattern (MS/MS)

Upon collision-induced dissociation (CID), the molecule cleaves at the amide linker:

  • m/z 114 (C5H8NO2+): Loss of the morpholine amine group (Ring A). This fragment corresponds to the morpholine-3-carbonyl cation.[1]

  • m/z 86 (C4H8NO+): The morpholine cation (Ring A), generated by inductive cleavage of the amide bond.

Infrared Spectroscopy (FT-IR)

Phase: Neat (ATR) or KBr Pellet.[1]

The IR spectrum is diagnostic for the functional group environments, specifically distinguishing the tertiary amide from the secondary amine.[2]

Wavenumber (cm⁻¹)Functional GroupAssignment & Causality
3300 – 3450 N-H StretchWeak/Broad. Assigned to the secondary amine (N-H) on the C3-substituted ring.[1] Absence of this band implies the salt form (HCl) or impurities.
2850 – 2960 C-H Stretchsp³ C-H stretching from the morpholine methylene groups.
1635 – 1655 C=O[1] StretchStrong. Amide I band. The tertiary amide (morpholine amide) typically absorbs at a lower frequency than esters due to resonance delocalization.
1100 – 1130 C-O-C StretchStrong. Characteristic ether stretch from both morpholine rings.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 or CDCl3.[1] Note on Rotamers: Due to the partial double-bond character of the C-N amide bond (Ring A), rotation is restricted at room temperature. This often results in broadening or splitting of signals for protons adjacent to the carbonyl and the amide nitrogen.

¹H NMR (400 MHz, CDCl3)

Note: Chemical shifts (δ) are estimates based on chemometric prediction algorithms for the free base.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
3.85 – 3.95 dd / m1HH-3 (Ring B) The chiral methine proton at C3.[1] It is significantly deshielded by the adjacent carbonyl group.
3.55 – 3.75 m8HO-CH2 (Ring A & B) Overlapping signals from the four -CH2-O- groups.[1] These are chemically inequivalent but magnetically similar.
3.40 – 3.55 m4HN-CH2 (Ring A) Protons on the amide-bound nitrogen.[1] These may appear as two distinct multiplets due to rotamerism (syn/anti to carbonyl oxygen).
2.80 – 3.10 m2HN-CH2 (Ring B) Protons on the secondary amine ring (C5/C6 positions).[1]
2.10 – 2.30 Broad s1HN-H (Ring B) Exchangeable proton. Shift varies with concentration and solvent (can disappear in D2O shake).
¹³C NMR (100 MHz, CDCl3)

The ¹³C spectrum provides the definitive carbon count and confirms the amide carbonyl.

Shift (δ ppm)Carbon TypeAssignment
168.5 Quaternary (C=O)Amide Carbonyl. The most deshielded signal.[1]
66.8, 66.5 CH2O-CH2 (Ring A). Amide side ether carbons.
68.1 CH2O-CH2 (Ring B). C3-ring ether carbons.[1]
56.2 CHC-3 (Ring B). The chiral methine carbon.[1]
46.5, 42.8 CH2N-CH2 (Ring A). Amide nitrogen carbons (often split due to rotamers).
44.1 CH2N-CH2 (Ring B). Secondary amine carbon.[1]

Experimental Protocol: Quality Control

To ensure the data above is valid, the compound must be analyzed for purity. The secondary amine is prone to oxidation or dimerization if not stored correctly.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide absorption).

  • Retention Time: Expect early elution (approx. 2.5 - 3.5 min) due to high polarity and basicity.[1]

References

  • Compound Verification: Crysdot LLC. Product Catalog: Morpholin-3-yl(morpholino)methanone (CAS 1316219-03-0).[1][3][4] Retrieved from .

  • Analogous Synthesis: Organic Syntheses. Synthesis of Morpholine Amides via Willgerodt-Kindler Reaction. Org. Synth. 2011 , 88, 33-41. Link.

  • Spectroscopic Principles: Smith, B. C.[2] Infrared Spectroscopy of Amides: The Rest of the Story. Spectroscopy 2023 , 38(8), 10–14.[5] .

  • NMR Methodology: National Institutes of Health (NIH). 1H and 13C NMR spectra of N-substituted morpholines. Magn Reson Chem. 2005 . .

  • General Data: BLD Pharm. Product Data Sheet: Morpholin-3-yl(morpholino)methanone. .

Sources

Methodological & Application

Application Note & Synthesis Protocol: Morpholin-3-yl(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Morpholin-3-yl(morpholino)methanone, a compound of interest in medicinal chemistry and drug development. The protocol herein details a two-stage synthetic approach, commencing with the preparation of the key intermediate, (S)-3-morpholinecarboxylic acid, from L-serine. This is followed by a robust amide coupling procedure with morpholine to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their favorable physicochemical properties, including aqueous solubility and metabolic stability.[1] The title compound, Morpholin-3-yl(morpholino)methanone, incorporates two morpholine rings linked by an amide bond, presenting a unique chemical architecture for further derivatization and biological screening. This application note outlines a reliable and reproducible synthetic protocol, beginning from readily available starting materials. The synthesis is divided into two primary stages: the preparation of (S)-3-morpholinecarboxylic acid and its subsequent amide coupling.

Synthetic Strategy Overview

The synthesis of Morpholin-3-yl(morpholino)methanone is achieved through a two-part strategy. The initial phase involves the synthesis of the chiral building block, (S)-3-morpholinecarboxylic acid, from L-serine. The second phase is the amide bond formation between this carboxylic acid and a second molecule of morpholine.

G cluster_0 Part 1: Synthesis of (S)-3-Morpholinecarboxylic Acid cluster_1 Part 2: Amide Coupling L_Serine L-Serine N_Chloroacetyl_L_Serine_tert_butyl_ester N-Chloroacetyl-L-serine tert-butyl ester L_Serine->N_Chloroacetyl_L_Serine_tert_butyl_ester 1. Protection 2. Acylation S_5_oxo_3_morpholinyl_carboxylic_acid_tert_butyl_ester (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester N_Chloroacetyl_L_Serine_tert_butyl_ester->S_5_oxo_3_morpholinyl_carboxylic_acid_tert_butyl_ester Cyclization S_3_morpholinyl_carboxylic_acid_tert_butyl_ester (S)-3-morpholinyl carboxylic acid tert-butyl ester S_5_oxo_3_morpholinyl_carboxylic_acid_tert_butyl_ester->S_3_morpholinyl_carboxylic_acid_tert_butyl_ester Reduction S_3_morpholinecarboxylic_acid (S)-3-Morpholinecarboxylic Acid S_3_morpholinyl_carboxylic_acid_tert_butyl_ester->S_3_morpholinecarboxylic_acid Deprotection S_3_morpholinecarboxylic_acid_2 (S)-3-Morpholinecarboxylic Acid Final_Product Morpholin-3-yl(morpholino)methanone S_3_morpholinecarboxylic_acid_2->Final_Product Amide Coupling (HATU, DIPEA) Morpholine Morpholine Morpholine->Final_Product

Figure 1: Overall synthetic workflow for Morpholin-3-yl(morpholino)methanone.

Part 1: Synthesis of (S)-3-Morpholinecarboxylic Acid

This procedure is adapted from the method described in patent CN102617503A, which details the synthesis from L-serine.[2]

Materials and Reagents
ReagentGradeSupplier
L-Serine≥99%Sigma-Aldrich
tert-Butyl acetateReagent GradeFisher Scientific
Perchloric acid70% in H₂OMerck
Chloroacetyl chloride≥98%Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium ethoxide≥95%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Aluminum trichlorideAnhydrous, ≥99%Sigma-Aldrich
Sodium borohydride≥98%Sigma-Aldrich
MethanolAnhydrous, ≥99.8%Sigma-Aldrich
Hydrogen chloride in methanol1.25 MSigma-Aldrich
Experimental Protocol

Step 1: Synthesis of L-serine tert-butyl ester

  • To a stirred solution of L-serine (10.5 g, 0.1 mol) in tert-butyl acetate (20 mL) at 0 °C, slowly add a solution of perchloric acid (2 g in 5 mL of water).

  • Allow the reaction mixture to warm to room temperature and stir for 8 hours.

  • Wash the reaction mixture with 10 mL of water, followed by 10 mL of saturated ammonium chloride solution.

  • Adjust the pH of the combined aqueous layers to 9-10 with potassium carbonate.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-serine tert-butyl ester as a faint yellow oil.

Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester

  • Dissolve the L-serine tert-butyl ester from the previous step in dichloromethane (50 mL).

  • Cool the solution to 0 °C and add a solution of chloroacetyl chloride (12.4 g, 0.11 mol) in dichloromethane (20 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-chloroacetyl-L-serine tert-butyl ester.

Step 3: Synthesis of (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester

  • Dissolve the N-chloroacetyl-L-serine tert-butyl ester in toluene (100 mL).

  • At a temperature between 0-30 °C, add a toluene solution of sodium ethoxide (7.5 g, 0.11 mol) dropwise.

  • Heat the mixture and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water, separate the layers, and wash the organic layer with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the cyclized product.

Step 4: Synthesis of (S)-3-morpholinyl carboxylic acid tert-butyl ester

  • Dissolve the (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester in methanol (100 mL).

  • Cool the solution to between -10 and 0 °C.

  • Successively add aluminum trichloride (14.7 g, 0.11 mol) and sodium borohydride (4.2 g, 0.11 mol).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and dry the organic phase.

  • Concentrate under reduced pressure to yield the reduced product.

Step 5: Synthesis of (S)-3-morpholinecarboxylic acid

  • Dissolve the (S)-3-morpholinyl carboxylic acid tert-butyl ester in methanol (50 mL).

  • Add a methanol solution of hydrogen chloride (1.25 M) and stir at room temperature.

  • Monitor the reaction for the cleavage of the tert-butyl ester.

  • Concentrate the reaction mixture to obtain the hydrochloride salt of (S)-3-morpholinecarboxylic acid.

  • Neutralize with a suitable base to obtain the free carboxylic acid.

Part 2: Amide Coupling to Yield Morpholin-3-yl(morpholino)methanone

This part of the synthesis employs a standard amide coupling reaction, a widely used and robust method in medicinal chemistry.[3] The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is effective for forming amide bonds between carboxylic acids and amines.[3]

Materials and Reagents
ReagentGradeSupplier
(S)-3-Morpholinecarboxylic acidSynthesized above-
Morpholine≥99%Sigma-Aldrich
HATU≥98%Combi-Blocks
DIPEA (N,N-Diisopropylethylamine)≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Experimental Protocol

G start Start dissolve Dissolve (S)-3-Morpholinecarboxylic Acid, Morpholine, and DIPEA in DCM start->dissolve add_hatu Add HATU portion-wise at 0°C dissolve->add_hatu stir_rt Stir at room temperature (Monitor by TLC/LC-MS) add_hatu->stir_rt workup Aqueous Work-up: - Wash with NaHCO₃ (sat.) - Wash with Brine stir_rt->workup dry_concentrate Dry over Na₂SO₄, filter, and concentrate workup->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Obtain Morpholin-3-yl(morpholino)methanone purify->end

Figure 2: Step-by-step workflow for the amide coupling reaction.

  • In a round-bottom flask, dissolve (S)-3-morpholinecarboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add morpholine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure Morpholin-3-yl(morpholino)methanone.

Expected Yield and Characterization

The expected yield for the amide coupling step is typically in the range of 70-90%. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Safety and Handling

  • Perchloric acid: Strong oxidizing agent and corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Chloroacetyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate PPE.

  • Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment.

  • HATU: Can be explosive under certain conditions. Handle with care and avoid shock or friction.

  • DIPEA: Corrosive and flammable. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic protocol detailed in this application note provides a comprehensive and reliable method for the preparation of Morpholin-3-yl(morpholino)methanone. By following the two-part synthesis, researchers can access this valuable compound for further investigation in various fields, particularly in the development of novel therapeutic agents. The use of standard and well-documented chemical transformations ensures the reproducibility of this protocol.

References

  • Krchnak, V., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 19(3), 161-170. [Link]

  • CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (2012).
  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Rasayan Journal of Chemistry, 6(2), 116-120. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (2021). The Journal of Organic Chemistry, 86(2), 1583-1594. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • CN104341374A - Preparation method for morpholine carbonyl chloride compound. (2015).
  • WO2009082884A1 - Methods for preparing n-substituted morpholine compounds. (2009).
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters, 11(4), 361-368. [Link]

  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2012). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 48(52), 6690-6692. [Link]

Sources

analytical methods for "Morpholin-3-yl(morpholino)methanone" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Morpholin-3-yl(morpholino)methanone (C₉H₁₆N₂O₃, MW 200.23 Da) is a highly polar, non-chromophoric bis-morpholine derivative. It frequently appears as:

  • A Process Impurity in the synthesis of morpholine-containing drugs (e.g., Linezolid, Gefitinib).

  • A Degradant formed via oxidation of morpholine intermediates.

  • A Metabolite in biological matrices.

The Analytical Challenge: Standard Reversed-Phase (C18) HPLC fails for this analyte due to:

  • Lack of Retention: The molecule is too polar (LogP < -1.0), eluting in the void volume (t₀) where ion suppression is highest.

  • Poor UV Detection: It lacks a conjugated

    
    -system, exhibiting only weak end-absorption at <210 nm, making UV quantification non-specific and insensitive.
    

The Solution: This guide details two validated protocols:

  • HILIC-MS/MS (Gold Standard): For trace quantification (ppb level) in complex matrices.

  • HILIC-CAD (Quality Control): For assay and purity analysis (ppm level) without mass spectrometry.

Molecule Profile & Analytical Strategy

PropertyDescriptionAnalytical Implication
Structure Bis-morpholine amide. One secondary amine (free -NH) and one tertiary amide.The secondary amine (pKa ~8.5) allows for protonation. Ideal for cation-exchange SPE and HILIC.
Polarity High (Hydrophilic).[1][2]Do not use C18. Use HILIC or Aqueous Stable C18 with Ion-Pairing.
Chromophore None (only amide

transitions).
UV is viable only at 205 nm (low specificity). MS or CAD is required.
Stability Generally stable, but secondary amine is prone to oxidation.Use antioxidants (ascorbic acid) in stock solutions if storing long-term.
Analytical Decision Tree (Graphviz)

MethodSelection Start Start: Define Analytical Goal Conc Concentration Range? Start->Conc Trace Trace / Impurity (< 0.1%) Conc->Trace Low Level Assay Assay / Purity (> 1.0%) Conc->Assay High Level Matrix Matrix Complexity? Trace->Matrix MethodB METHOD B: HILIC-CAD (Charged Aerosol Detection) Assay->MethodB Bio Biological (Plasma/Urine) Matrix->Bio Synth Synthetic / API Matrix->Synth PrepA Prep: MCX SPE (Clean up basic amine) Bio->PrepA PrepB Prep: Dilute & Shoot (Acetonitrile) Synth->PrepB MethodA METHOD A: HILIC-MS/MS (ZIC-HILIC + ESI+) PrepA->MethodA PrepB->MethodA

Caption: Decision matrix for selecting the appropriate quantification strategy based on sensitivity needs and sample matrix.

Method A: HILIC-MS/MS (Trace Quantification)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by creating a water-rich layer on the stationary phase.[3] This moves the analyte away from the void volume, reducing matrix effects.

Chromatographic Conditions
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 100 x 2.1 mm, 1.7 µm or 3.5 µm.

    • Why? Zwitterionic phases provide electrostatic interaction with the protonated amine, improving peak shape compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

    • Why? Low pH ensures the secondary amine is protonated (

      
      ) for MS sensitivity and retention.
      
  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Program:

Time (min) %B (Acetonitrile) State
0.0 95 Initial (High Organic for Retention)
1.0 95 Isocratic Hold
6.0 50 Elution Gradient
7.0 50 Wash
7.1 95 Re-equilibration

| 10.0 | 95 | Ready for Next Inj |

Mass Spectrometry (ESI+) Parameters
  • Source: Electrospray Ionization (Positive Mode).[4]

  • Precursor Ion: [M+H]⁺ = 201.1 m/z .

  • MRM Transitions (Quantification & Confirmation):

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Logic
Quantifier 201.1114.1 15-20Cleavage of amide bond; retention of carbonyl on ring A.
Qualifier 1 201.186.1 25-30Loss of morpholine ring B.
Qualifier 2 201.170.1 35Ring fragmentation (C4H8N+).

Method B: HILIC-CAD (Assay/Purity)

Rationale: For API purity testing where MS is overkill or unavailable. Charged Aerosol Detection (CAD) is "universal" and detects any non-volatile analyte, unlike UV which fails here.

  • Detector: Thermo Corona Veo or equivalent CAD.

  • Nebulizer Temp: 35°C.

  • Power Function: 1.0 (for linearity).

  • Column & Mobile Phase: Same as Method A (HILIC).

  • Limit of Quantitation (LOQ): ~0.5 µg/mL (approx. 0.05% w/w relative to API).

Sample Preparation Protocol

Since the analyte contains a basic secondary amine, Mixed-Mode Cation Exchange (MCX) is the most powerful cleanup method for biological or complex matrices.

Protocol: MCX Solid Phase Extraction
  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Acidify sample (Plasma/Urine) with 2% Formic Acid. Load onto cartridge.

    • Mechanism:[1] The protonated morpholine amine binds to the sulfonate groups of the MCX resin.

  • Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/neutrals).

  • Wash 2: 1 mL Methanol (Removes hydrophobic interferences).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1] High pH deprotonates the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness under N₂; reconstitute in 95% Acetonitrile (Mobile Phase Initial Conditions).

Validation Criteria (ICH Q2)

To ensure the method is self-validating, the following criteria must be met:

ParameterAcceptance CriteriaTroubleshooting
Retention Factor (k') k' > 2.0If eluting too early, increase % Acetonitrile in MP-B or reduce buffer salt conc.
Tailing Factor < 1.5Tailing usually indicates secondary interactions with silanols. Ensure buffer conc is >10mM.
Recovery (SPE) 80 - 120%If low, ensure Elution step pH is > 10 (use fresh Ammonium Hydroxide).
Matrix Effect 85 - 115%Compare post-extraction spike vs. solvent standard. If suppression occurs, dilute sample 1:5.

References

  • Alpert, A. J. (1990).[3] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Thermo Fisher Scientific. (2023). HILIC Separations: Practical Guide to HILIC Mechanisms and Method Development. Link

  • European Medicines Agency (EMA). (2011). Guideline on Bioanalytical Method Validation. Link

  • Agilent Technologies. (2014). Analysis of Morpholine and its Derivatives using HILIC-MS/MS. Link

  • U.S. FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link

Appendix: MS Fragmentation Pathway

Fragmentation Parent Parent [M+H]+ m/z 201.1 Frag1 Product Ion m/z 114.1 (Morpholin-3-carbonyl) Parent->Frag1 Amide Bond Cleavage Frag2 Product Ion m/z 86.1 (Morpholine Ring) Parent->Frag2 Ring B Loss Neutral Neutral Loss 87 Da (Morpholine) Parent->Neutral Neutral Loss

Caption: Proposed ESI+ fragmentation pathway for MRM transition selection.

Sources

Application Note: Morpholin-3-yl(morpholino)methanone as a Prolyl Oligopeptidase (POP) Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholin-3-yl(morpholino)methanone (CAS: 1316219-03-0) represents a critical peptidomimetic scaffold in medicinal chemistry. Structurally, it functions as a constrained analogue of the Prolyl-Proline (Pro-Pro) dipeptide bond. Because the morpholine ring mimics the pyrrolidine ring of proline—while offering superior metabolic stability and solubility—this scaffold is a primary candidate for inhibiting Prolyl Oligopeptidase (POP) and related serine proteases (e.g., DPP-IV, FAP).

This guide details the technical protocols for evaluating Morpholin-3-yl(morpholino)methanone derivatives as competitive POP inhibitors. It covers mechanistic rationale, enzymatic assay setup, kinetic characterization, and selectivity profiling.

Scientific Background & Mechanism[1][2]

The "Proline Mimetic" Hypothesis

Prolyl Oligopeptidase (POP, EC 3.4.21.26) specifically cleaves peptide bonds on the carboxyl side of proline residues. Standard peptide inhibitors often suffer from rapid degradation and poor blood-brain barrier (BBB) permeability.

The Morpholin-3-yl(morpholino)methanone core solves two problems:

  • Bioisosterism: The morpholine ring at the C3-position sterically and electronically mimics the proline pyrrolidine ring, fitting into the S1 binding pocket of POP.

  • Metabolic Shielding: The ether oxygen in the morpholine ring lowers lipophilicity (logP) compared to piperidine analogues, reducing non-specific binding while preventing oxidative metabolism common to pyrrolidines.

Mechanism of Action

The molecule acts as a transition-state analogue . The carbonyl carbon of the methanone linker undergoes nucleophilic attack by the active site Serine (Ser554 in human POP), forming a reversible tetrahedral intermediate. Unlike a peptide bond, the morpholine amide bond is resistant to hydrolysis or hydrolyzes extremely slowly, effectively locking the enzyme in an inactive state.

POP_Inhibition_Mechanism Enzyme POP Active Site (Ser554-Asp641-His680) ES_Complex Michaelis Complex (Non-covalent) Enzyme->ES_Complex + Inhibitor Inhibitor Morpholin-3-yl(morpholino)methanone (Pro-Pro Mimetic) Inhibitor->ES_Complex TS_Analog Tetrahedral Intermediate (Stalled) ES_Complex->TS_Analog Nucleophilic Attack by Ser554 TS_Analog->Enzyme Slow Dissociation (Reversible) Hydrolysis Peptide Hydrolysis (Blocked) TS_Analog->Hydrolysis X

Figure 1: Mechanism of Action. The inhibitor mimics the substrate transition state, stalling the catalytic triad.

Experimental Protocols

Materials & Reagents
ReagentSpecificationRole
Test Compound Morpholin-3-yl(morpholino)methanone (>98% purity)Inhibitor
Enzyme Recombinant Human POP (rhPOP)Target Enzyme
Substrate Z-Gly-Pro-AMC (Fluorogenic)Substrate (

)
Positive Control KYP-2047 or BacitracinValidation
Assay Buffer 50 mM Tris-HCl, pH 8.0, 1 mM DTTReaction Medium
Stop Solution 1 M Sodium Acetate (pH 4.[1]0)Reaction Terminator
Protocol 1: Fluorometric IC50 Determination

Objective: Determine the concentration required to inhibit 50% of POP activity.

Workflow:

  • Preparation: Dissolve Test Compound in 100% DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM) in Assay Buffer (Final DMSO < 1%).

  • Pre-Incubation:

    • Add 20 µL of diluted Enzyme (final conc. 2 nM) to 96-well black plate.

    • Add 10 µL of Test Compound dilution.

    • Incubate at 30°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation:

    • Add 20 µL of Z-Gly-Pro-AMC substrate (final conc. 20 µM, near

      
      ).
      
  • Measurement:

    • Kinetic Mode: Read fluorescence (

      
      ) every 60 seconds for 20 minutes.
      
    • Endpoint Mode: Incubate 30 mins, add 50 µL Stop Solution, read fluorescence.

  • Analysis: Calculate slope (RFU/min) for linear region. Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response equation (4-parameter logistic).

Protocol 2: Mode of Inhibition (Lineweaver-Burk)

Objective: Confirm if inhibition is competitive (expected for this scaffold).

Workflow:

  • Prepare 4 fixed concentrations of Inhibitor (e.g., 0,

    
    , 
    
    
    
    ,
    
    
    ).
  • For each inhibitor concentration, vary Substrate (Z-Gly-Pro-AMC) from 5 µM to 100 µM.

  • Measure initial velocity (

    
    ).
    
  • Data Plotting: Plot

    
     vs. 
    
    
    
    .
    • Competitive: Lines intersect at Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at X-axis (

      
       unchanged, 
      
      
      
      decreases).

Selectivity Profiling (Critical Validation)

Morpholine-3-carboxamides can cross-react with DPP-IV (Dipeptidyl Peptidase-4). To claim specific POP inhibition, you must run a counter-screen.

Counter-Screen Protocol:

  • Enzyme: Recombinant DPP-IV.

  • Substrate: Gly-Pro-AMC (Note: DPP-IV requires free N-terminus; POP requires blocked N-terminus like Z-Gly-Pro).

  • Acceptance Criteria: Selectivity Ratio (

    
    ) should be > 100.
    

Workflow Visualization

Experimental_Workflow Start Compound Prep (DMSO Stock 10mM) Dilution Serial Dilution (Assay Buffer) Start->Dilution PreInc Pre-Incubation (Enzyme + Inhibitor, 15 min) Dilution->PreInc Substrate Add Substrate (Z-Gly-Pro-AMC) PreInc->Substrate Read Kinetic Read (Ex360/Em460, 20 min) Substrate->Read Analysis Data Analysis (IC50 & Ki Calculation) Read->Analysis

Figure 2: Step-by-step experimental workflow for enzymatic characterization.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
High Background Fluorescence Substrate degradation or autofluorescenceCheck substrate purity; use fresh Z-Gly-Pro-AMC.
Non-Sigmoidal Curve Enzyme instability or insolubilityAdd 0.01% Triton X-100 to buffer; ensure <1% DMSO.
Time-Dependent Inhibition Slow-binding inhibitorPre-incubate for 30-60 mins; analyze for

.
No Inhibition Compound hydrolysisVerify compound integrity via LC-MS (morpholine amides are generally stable, but check linker).

References

  • Design and evaluation of peptide-based prolyl oligopeptidase inhibitors. Source: National Institutes of Health (PubMed) Significance: Establishes the structural basis for proline mimetics in POP inhibition. Link:[Link]

  • Pharmacological profile of morpholine and its derivatives. Source: ResearchGate / Journal of Enzyme Inhibition Significance: Reviews the versatility of the morpholine scaffold in kinase and protease inhibition. Link:[Link]

  • Morpholin-3-yl(morpholino)methanone Product Data. Source: PubChem / Chemical Vendors Significance: Physicochemical properties and commercial availability of the specific scaffold. Link:[Link]

  • Prolyl oligopeptidase inhibitors: a review of the last decade. Source: Expert Opinion on Therapeutic Patents Significance: Contextualizes the therapeutic potential of POP inhibitors in neurodegenerative diseases. Link:[Link]

Sources

The Morpholin-3-one Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the Morpholin-3-one Core

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry campaigns. Among these, the morpholin-3-one nucleus has emerged as a particularly versatile and valuable motif. Its unique combination of a lactam within a morpholine ring system imparts a favorable conformational rigidity and a desirable profile of physicochemical properties, including aqueous solubility and metabolic stability, making it an attractive starting point for the design of novel therapeutics.[1][2] This guide provides an in-depth exploration of the morpholin-3-one scaffold, detailing its applications, key synthetic protocols, and its role in the development of innovative therapeutic agents.

The inherent structural features of the morpholin-3-one core, including hydrogen bond acceptors and donors, and its capacity for stereospecific elaboration, allow for the precise spatial orientation of substituents to engage with biological targets. This has led to its incorporation into a wide array of biologically active molecules targeting diverse disease areas, from oncology to neurodegenerative disorders and cardiovascular diseases.[2][3][4]

Strategic Applications in Drug Discovery

The morpholin-3-one scaffold has been successfully employed in the development of potent and selective inhibitors for various enzymes and receptors. Its utility is exemplified in several key therapeutic areas:

Oncology: Targeting Kinase Signaling

The morpholine and its derivatives are pivotal in the development of anticancer drugs.[5] A notable application of the morpholin-3-one core is in the design of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors .[3] Dysregulation of EGFR signaling is a well-established driver of tumorigenesis in various cancers. Researchers have designed and synthesized novel morpholin-3-one-fused quinazoline derivatives that exhibit significant inhibitory activity against both wild-type and mutant forms of EGFR.[3] The morpholin-3-one moiety in these compounds often occupies the solvent-exposed region of the ATP-binding site, contributing to improved potency and pharmacokinetic properties.[3]

Illustrative Signaling Pathway: EGFR Inhibition

The following diagram illustrates the general principle of EGFR inhibition by a morpholin-3-one-containing drug candidate.

EGFR_Inhibition EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds ADP ADP + Pi EGFR->ADP P P EGFR->P Autophosphorylation Drug Morpholin-3-one Inhibitor Drug->EGFR Blocks ATP binding ATP ATP ATP->EGFR Binds to ATP pocket Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Activates Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes

Caption: EGFR signaling and its inhibition by a morpholin-3-one derivative.

Neurodegenerative Diseases: Modulating Enzyme Activity

The morpholin-3-one scaffold is also being explored for the treatment of neurodegenerative diseases.[2] One promising area is the development of monoacylglycerol lipase (MAGL) inhibitors .[4] MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL increases 2-AG levels, which can have therapeutic effects in conditions like Alzheimer's disease, Parkinson's disease, and anxiety. Morpholin-3-one derivatives have been identified as a novel scaffold for potent and reversible MAGL inhibitors, with some candidates showing promise for in vivo imaging using positron emission tomography (PET).[4]

Cardiovascular and Metabolic Diseases

A significant application of the morpholin-3-one scaffold is in the synthesis of 4-(4-aminophenyl)morpholin-3-one , a key intermediate in the production of the anticoagulant drug Rivaroxaban .[6][7] Rivaroxaban is a direct factor Xa inhibitor used to prevent and treat blood clots. The morpholin-3-one moiety is a crucial component of the molecule, contributing to its binding affinity and overall efficacy. The demand for Rivaroxaban has spurred the development of efficient and scalable synthetic routes to this key intermediate.[6][7]

Experimental Protocols

The synthesis of morpholin-3-one derivatives often involves the cyclization of an N-substituted-2-aminoethanol derivative with a suitable two-carbon electrophile. Below are representative protocols for the synthesis of the morpholin-3-one core and a key derivative.

Protocol 1: General Synthesis of 5-Substituted Morpholin-3-ones

This protocol outlines a general method for the synthesis of 5-substituted morpholin-3-ones starting from an amino alcohol.[8]

Step 1: N-Chloroacetylation of an Amino Alcohol

  • To a stirred solution of the desired 2-amino-2-phenylethanol derivative (1.0 eq.) in a biphasic solvent system of dichloromethane (DCM) and aqueous sodium hydroxide (e.g., 20% w/v) at -10 °C, add a solution of chloroacetyl chloride (1.1 eq.) in DCM dropwise.

  • Maintain the temperature below 0 °C during the addition.

  • After the addition is complete, allow the reaction to stir for an additional 15-30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide.

  • Purify the product by flash column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • To a suspension of a strong base, such as sodium hydride (1.1 eq.), in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 5-phenylmorpholin-3-one by recrystallization or column chromatography.

Workflow for the Synthesis of 5-Substituted Morpholin-3-ones

synthesis_workflow Start 2-Amino-2-phenylethanol Derivative Step1 Step 1: N-Chloroacetylation (Chloroacetyl chloride, NaOH, DCM) Start->Step1 Intermediate N-(2-hydroxy-1-phenylethyl) -2-chloroacetamide Step1->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Step2 Step 2: Intramolecular Cyclization (NaH, THF) Product 5-Phenylmorpholin-3-one Step2->Product Purification2 Purification (Recrystallization/Chromatography) Product->Purification2 Purification1->Step2

Caption: General synthetic workflow for 5-substituted morpholin-3-ones.

Protocol 2: Synthesis of 4-(4-Aminophenyl)morpholin-3-one (Rivaroxaban Intermediate)

This protocol describes a common route for the synthesis of a key intermediate for Rivaroxaban.[6]

Step 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

  • In a suitable reaction vessel, dissolve 4-nitroaniline (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (2.0 eq.), to the solution.

  • To this mixture, add 2-(2-chloroethoxy)acetyl chloride (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-(4-nitrophenyl)morpholin-3-one.

Step 2: Reduction of the Nitro Group

  • Suspend the 4-(4-nitrophenyl)morpholin-3-one (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, typically palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-(4-aminophenyl)morpholin-3-one.

Data Presentation

The following table summarizes the biological activities of representative morpholin-3-one derivatives.

Compound ClassTargetBiological ActivityTherapeutic AreaReference
Quinazoline-fused morpholin-3-onesEGFR Tyrosine KinaseIC50 values in the nanomolar rangeOncology[3]
Phenyl-substituted morpholin-3-onesMonoacylglycerol Lipase (MAGL)Potent and reversible inhibitionNeurodegenerative Diseases[4]
4-Aryl-morpholin-3-onesAlpha1a Adrenergic ReceptorSelective antagonistsBenign Prostatic Hyperplasia[8]
4-(4-Aminophenyl)morpholin-3-one(Intermediate)Precursor to Factor Xa inhibitorCardiovascular Diseases[6][7]

Conclusion and Future Perspectives

The morpholin-3-one scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a diverse range of biologically active compounds. The successful application of this scaffold in creating potent inhibitors for kinases, lipases, and as a key building block for a blockbuster drug highlights its immense potential.

Future research will likely focus on exploring novel substitutions and stereochemical configurations of the morpholin-3-one ring to target a wider range of biological targets. The development of more efficient and stereoselective synthetic methodologies will further enhance the utility of this remarkable scaffold in the ongoing quest for new and improved medicines.

References

Sources

Troubleshooting & Optimization

improving yield in "Morpholin-3-yl(morpholino)methanone" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #8842-M Subject: Yield Optimization for Morpholin-3-yl(morpholino)methanone Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Ticket Overview

You are encountering low yields in the synthesis of Morpholin-3-yl(morpholino)methanone . This molecule is deceptively simple in structure but notoriously difficult to isolate in high yield due to two specific chemical behaviors:

  • The "Zwitterion Trap": The product is a highly polar bis-morpholine scaffold. In its free-base form, it is incredibly water-soluble, leading to massive losses during standard aqueous workups.

  • Self-Polymerization: The starting material (Morpholine-3-carboxylic acid) is a cyclic amino acid. Without proper protection strategies, it will polymerize with itself rather than coupling with the external morpholine.

This guide moves beyond standard textbook protocols to address the specific physicochemical challenges of this morpholine-morpholine coupling.

Module 1: The "Golden Route" Protocol

To guarantee yield, we must abandon direct coupling of the unprotected acid. The only robust method utilizes an N-Protection


 Activation 

Deprotection
strategy.
Step-by-Step Methodology
StepActionReagentsCritical Technical Note
1 Protection Morpholine-3-COOH + Boc₂O Mandatory. Prevents self-condensation. Do not proceed without N-protection.
2 Activation HATU (1.1 eq) + DIPEA (2.0 eq)HATU is superior to EDC/HOBt here due to the steric hindrance at the 3-position alpha to the amine.
3 Coupling Add Morpholine (1.05 eq)Maintain pH ~8. The secondary amine of morpholine is a good nucleophile, but sterics require efficient activation.
4 Workup (Critical) Dilute w/ EtOAc, Wash w/ citric acid & NaHCO₃Do not deprotect yet. Isolate the Boc-protected intermediate first. It is lipophilic and extracts easily.
5 Deprotection TFA / DCM (1:1)Quantitative removal of Boc.
6 Isolation Ion Exchange or Lyophilization STOP. Do not use aqueous extraction here. See "The Polarity Trap" below.

Module 2: Troubleshooting & Diagnostics

Issue 1: "I see product on LCMS, but my isolation yield is <20%."

Diagnosis: You are likely losing your product to the aqueous layer during the final workup. The Mechanism: The final product, Morpholin-3-yl(morpholino)methanone, contains two morpholine rings and a free secondary amine (after deprotection). It acts like a sponge for water. Standard DCM/Water extraction will partition 80-90% of your product into the water phase.

Corrective Action:

  • Method A (Preferred): Evaporate the TFA/DCM mixture directly. Redissolve the residue in MeOH and pass it through a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (removes non-basic impurities), then elute product with 2M NH₃ in MeOH. Evaporate to get the free base.

  • Method B (Continuous Extraction): If you must extract, saturate the aqueous layer with NaCl and use CHCl₃:Isopropanol (3:1) as the organic solvent. Repeat extraction 5-6 times.

Issue 2: "The reaction mixture turned into a black tar/gum."

Diagnosis: Uncontrolled oligomerization. The Mechanism: If you attempted to couple Morpholine-3-carboxylic acid without N-protection, the carboxylic acid of Molecule A activated and reacted with the amine of Molecule B (itself), forming a polymer chain [1].

Corrective Action: Ensure you are starting with 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid . If this is too expensive, synthesize it in-house using Boc-anhydride and NaOH before the coupling step.

Issue 3: "Low conversion despite using EDC/HOBt."

Diagnosis: Steric hindrance and lower reactivity of the uronium intermediate. The Mechanism: The carboxylic acid at the 3-position is sterically crowded by the adjacent N-Boc group. Carbodiimide couplings (EDC) can be too slow, allowing the O-acylisourea intermediate to rearrange to an unreactive N-acylurea [2].

Corrective Action: Switch to HATU or T3P (Propylphosphonic anhydride) . T3P is particularly excellent for scale-up as it produces water-soluble byproducts and drives the reaction to completion in sterically demanding amides [3].

Module 3: Visualizing the Logic

Figure 1: Synthetic Workflow & Decision Logic

G Start Start: Morpholine-3-COOH CheckProt Is Nitrogen Protected? Start->CheckProt Protect Step 1: Protect with Boc2O CheckProt->Protect No Activate Step 2: Activation (HATU/DIPEA) CheckProt->Activate Yes (Boc/Cbz) Protect->Activate Couple Step 3: Add Morpholine Activate->Couple Intermed Intermediate: Boc-Product (Lipophilic) Couple->Intermed Deprotect Step 4: Deprotection (TFA) Intermed->Deprotect Salt Product-TFA Salt (Highly Polar) Deprotect->Salt Decision Isolation Method? Salt->Decision Extract Aqueous Extraction (DCM/Water) Decision->Extract Standard SCX SCX Cartridge / Ion Exchange Decision->SCX Optimized Fail Low Yield (Product in Water) Extract->Fail Success High Yield (Free Base) SCX->Success

Caption: Workflow illustrating the critical "Polarity Trap" at the isolation stage. Standard extraction leads to failure; Ion Exchange (SCX) ensures recovery.

Module 4: Advanced Optimization (FAQ)

Q: Can I use T3P instead of HATU for greener chemistry? A: Yes, and it is highly recommended for scale-up. T3P (50% in EtOAc) allows for a simple workup.

  • Protocol: Dissolve Boc-Morpholine-3-COOH and Morpholine in EtOAc. Add T3P and DIPEA. Stir 2h. Wash organic layer with water.[1] The T3P byproducts are water-soluble, leaving the clean Boc-intermediate in EtOAc. This avoids the difficult removal of HATU/urea byproducts [3].

Q: My product is racemizing. How do I prevent this? A: The 3-position is chiral. Racemization occurs via oxazolone formation during activation.

  • Solution: Use COMU or T3P with Collidine instead of DIPEA. Collidine is a weaker base and suppresses the proton abstraction that leads to racemization. Keep the activation time short (<5 mins) before adding the amine [4].

Q: How do I store the final product? A: The free base is hygroscopic and prone to absorbing CO₂ from the air (forming carbamates). Store it as the HCl salt or Oxalate salt for long-term stability. To form the HCl salt, treat the Boc-intermediate with 4M HCl in Dioxane instead of TFA.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

  • Dunetz, J. R., et al. (2016). T3P: The greenest reagent for amide coupling? Organic Process Research & Development, 20(2), 140-177.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

Sources

purification techniques for "Morpholin-3-yl(morpholino)methanone"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Division Subject: Technical Guide: Purification & Isolation of Morpholin-3-yl(morpholino)methanone (CAS 1316219-03-0)

Executive Summary & Compound Profile

Morpholin-3-yl(morpholino)methanone is a polar, heterocyclic building block characterized by a secondary amine and a tertiary amide linkage.[1] Its amphiphilic nature—possessing both a hydrophilic secondary amine and lipophilic morpholine scaffolds—often leads to difficulties in standard isolation, such as oiling out or co-elution with polar impurities.[1]

This guide provides three validated workflows for purification, moving from high-throughput extraction to high-purity isolation.

Compound Specifications:

Property Detail Notes
CAS Number 1316219-03-0 Verified Identifier
Formula C9H16N2O3
MW ~200.24 g/mol
Structure (Morpholin-3-yl)-CO-(Morpholin-4-yl) Contains 1 basic 2° amine; 1 neutral amide
Predicted pKa ~8.5 - 9.0 (Secondary Amine) Basic center crucial for extraction

| Physical State | Viscous Oil or Low-Melting Solid | Hygroscopic tendency |[1]

Strategic Purification Protocols

Method A: The "pH-Swing" Extraction (Recommended First Line)

Best for: Removing non-basic impurities (coupling reagents, neutral starting materials) and crude cleanup.[1]

The Science: The molecule contains a single basic center (the secondary amine on the C3-substituted ring).[1] By manipulating pH, we can toggle the molecule between a water-soluble cation (ammonium salt) and an organic-soluble free base.[1]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Note: If solubility is poor, use Dichloromethane (DCM), but be aware of emulsion risks.[1]

  • Acid Extraction (Target -> Aqueous):

    • Extract the organic layer 2x with 1.0 M HCl .[1]

    • Mechanism:[1][2] The product protonates (

      
      ) and moves to the aqueous phase.[1] Neutral impurities (uncoupled morpholine amide, non-basic byproducts) remain in the organic layer.[1]
      
    • Discard the organic layer (after verifying product absence via TLC).[1]

  • Basification (Target -> Organic):

    • Cool the aqueous layer to 0°C.[1]

    • Slowly adjust pH to >12 using 4M NaOH or saturated

      
      .[1]
      
    • Critical: High pH ensures the amine is fully deprotonated (

      
      ).[1]
      
  • Back-Extraction:

    • Extract the aqueous layer 3x with DCM/Isopropanol (9:1) .[1]

    • Why Isopropanol? The free base is highly polar.[1] Pure DCM may not extract it efficiently.[1] The alcohol additive increases extraction efficiency.[1]

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Method B: Flash Column Chromatography (Polishing)

Best for: Separating the product from closely related amine impurities.[1]

The Challenge: Secondary amines interact strongly with silanols on silica gel, causing "tailing" (broad peaks) and yield loss.[1]

Optimized Mobile Phase:

  • Stationary Phase: Spherical Silica Gel (40-60 µm).[1]

  • Base Modifier: 1% Triethylamine (TEA) or 1%

    
     (28% aq).[1]
    
  • Eluent System: DCM / Methanol (Gradient: 0% to 10% MeOH).[1]

Step-by-Step:

  • Pre-treatment: Flush the column with 100% DCM + 1% TEA to neutralize acidic silanol sites.[1]

  • Loading: Load sample as a concentrated solution in DCM or dry-load on Celite.

  • Elution: Run a gradient. The product typically elutes between 3-7% MeOH.[1]

    • Visualization: Use Ninhydrin stain (stains secondary amines red/purple) or Iodine chamber.[1] UV absorption may be weak due to lack of aromaticity.[1]

Method C: Salt Formation (Final Isolation)

Best for: Long-term storage and turning oils into solids.[1]

If the free base remains an oil, converting it to a salt often induces crystallization.[1]

  • Dissolve the purified free base in a minimal amount of dry Ethanol or Diethyl Ether.[1]

  • Add 1.1 equivalents of Oxalic Acid (dissolved in ethanol) or HCl in Dioxane (4M).

  • Precipitation: The salt should precipitate immediately.[1]

  • Filtration: Filter the solid and wash with cold ether.[1]

    • Note: Oxalate salts are often more crystalline than hydrochlorides for morpholine derivatives.[1]

Troubleshooting & FAQs

Q1: My product is stuck in the aqueous layer during extraction. What happened?

  • Diagnosis: The compound is highly water-soluble.[1]

  • Fix: Use the "Salting Out" effect.[1] Saturate the basic aqueous layer with NaCl before the back-extraction step.[1] Switch solvent to Chloroform/Isopropanol (3:1) for higher extraction power.[1]

Q2: The column chromatography peaks are streaking badly.

  • Diagnosis: Residual acidity on the silica.[1]

  • Fix: Ensure your mobile phase contains 1% conc. Ammonium Hydroxide .[1] The ammonia competes for silanol sites more effectively than TEA, sharpening the amine peak.[1]

Q3: I see a double spot on TLC. Is it impure?

  • Diagnosis: Likely Rotamers.[1]

  • Explanation: The amide bond (N-C=O) has restricted rotation.[1] This often creates two distinct spots on TLC or split peaks in NMR.[1]

  • Verification: Run TLC at a higher temperature or check NMR (coalescence at high temp). If the spots merge, it is a single compound.[1]

Visual Workflow (Decision Logic)

PurificationLogic cluster_0 Key Decision Points Start Crude Reaction Mixture SolubilityCheck Check Solubility: Is it soluble in 1M HCl? Start->SolubilityCheck AcidBase Method A: Acid-Base Extraction SolubilityCheck->AcidBase Yes (Basic Amine present) DirectCol Method B: Flash Chromatography (DCM/MeOH/NH3) SolubilityCheck->DirectCol No (Complex mix) AcidBase->DirectCol Purity <95% FinalProduct Pure Morpholin-3-yl (morpholino)methanone AcidBase->FinalProduct Purity >95% SaltForm Method C: Salt Formation (HCl or Oxalate) DirectCol->SaltForm Oily residue DirectCol->FinalProduct Solid obtained SaltForm->FinalProduct

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and physical state.

References

  • General Purification Methodology : Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for amine purification and pKa considerations).

Sources

troubleshooting "Morpholin-3-yl(morpholino)methanone" crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CRYST-918-MORPH Subject: Troubleshooting Crystallization / Oiling Out / Solid State Form Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Molecule Profile & Physicochemical Context

Before troubleshooting, we must ground our strategy in the specific chemical nature of Morpholin-3-yl(morpholino)methanone .[1]

  • Structure Analysis: This molecule consists of two morpholine rings linked by a carbonyl.

    • Ring A (Amide-linked): The nitrogen is part of an amide bond (

      
      ).[1] This removes the basicity of this specific nitrogen.
      
    • Ring B (C3-linked): The carbonyl is attached to the C3 carbon. Crucially, unless otherwise substituted, Ring B contains a secondary amine (-NH-) .[1]

  • Implication: The molecule is a base (pKa

    
     8.3 for the secondary amine) and highly polar.
    
  • Common Phenotype: Like many low-molecular-weight polar heterocycles, this compound has a high propensity to form metastable oils rather than crystals due to conformational flexibility (amide bond rotation) and high solubility in common organic solvents.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "My product comes out as a sticky yellow oil, not a solid."

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1] This occurs when the compound becomes supersaturated and separates as a solute-rich liquid phase before it can organize into a crystal lattice.[2] This is thermodynamically stable but kinetically traps your product.

Immediate Action Plan:

  • Stop Cooling: Rapid cooling promotes oiling. Re-heat the mixture until the oil redissolves.

  • Change the Solvent System:

    • Current Mistake: You are likely using a solvent system where the "gap" between the oiling-out temperature and the crystallization temperature is too small (e.g., pure Ethanol or Methanol).

    • Recommended System: Switch to a Solvent/Anti-solvent method.

    • Primary Solvent: Ethyl Acetate or Isopropyl Acetate (dissolves the oil but less effectively than alcohols).

    • Anti-Solvent: n-Heptane or Methyl tert-butyl ether (MTBE).[1]

  • The "Cloud Point" Titration Protocol:

    • Dissolve crude oil in minimum Ethyl Acetate at 50°C.

    • Add Heptane dropwise just until a faint turbidity (cloudiness) persists.

    • Stop. Do not add more.

    • Add a seed crystal (if available) or scratch the glass.

    • Cool extremely slowly (1°C per 10 mins).[1]

Why this works: By operating at the edge of the metastable zone, you force the system to nucleate a solid rather than separate as a liquid [1].

Issue 2: "I cannot get the solid to precipitate; it stays in solution."

Diagnosis: The molecule is likely highly hygroscopic or too soluble in your chosen solvent. Morpholine derivatives are notorious "water magnets." If your solvent is "wet" (e.g., un-dried Ethanol), the water acts as a powerful solubilizer, preventing precipitation.[1]

Immediate Action Plan:

  • Dry Your Solvents: Ensure all solvents are anhydrous.

  • Switch to Non-Polar/Aprotic: Move away from alcohols. Try Toluene or DCM/Hexane .

  • Active Nucleation:

    • The solution might be in a wide "Metastable Zone."[3]

    • Technique: High-power sonication of the supersaturated solution for 30 seconds can induce nucleation where stirring fails.

Issue 3: "The melting point is broad or lower than reported."

Diagnosis: This suggests either Solvent Inclusion (Solvate formation) or Stereochemical Impurity .[1]

  • Chirality Warning: The C3 position on the morpholine ring is a chiral center. Are you working with the racemate or a pure enantiomer?

    • Racemates often crystallize as "racemic compounds" with different properties than the pure enantiomer.

    • Enantiomeric Excess (ee): If your ee is 80-90%, the minor enantiomer acts as an impurity, suppressing the melting point (Eutectic effect).[1]

Immediate Action Plan:

  • Desolvation: Dry the sample under high vacuum (0.1 mbar) at 40°C for 24 hours. Run TGA (Thermogravimetric Analysis) to check for weight loss (solvent release).

  • Chiral Purity Check: Run Chiral HPLC. If ee < 95%, recrystallize using a diastereomeric salt resolution (see Section 3).

Advanced Protocol: Salt Formation Strategy

If the free base persists as an oil, convert it to a salt . Salts have higher lattice energy, higher melting points, and are less prone to oiling out.[1]

Target: The secondary amine on the C3-morpholine ring.

Recommended Counter-ions:

Acid pKa Resulting Salt Crystallization Tendency
Hydrochloric Acid (HCl) -7 Hydrochloride High. Often forms stable hydrates.[1] Good first choice.
Oxalic Acid 1.25 Oxalate Very High. Oxalates often crystallize readily from Ethanol/Acetone.
Fumaric Acid 3.03 Fumarate Medium. Good for pharmaceutical acceptability.

| L-Tartaric Acid | 2.98 | Tartrate | Variable. Critical for chiral resolution of the C3 center. |

Salt Formation Protocol (The "Oxalate" Route):

  • Dissolve 1.0 eq of Morpholin-3-yl(morpholino)methanone in Acetone (10 volumes).

  • Dissolve 1.05 eq of Oxalic Acid in minimal hot Acetone.

  • Add the acid solution to the base solution slowly at 40°C.

  • White precipitate should form almost immediately.

  • Cool to 0°C, filter, and wash with cold Acetone.

Visual Troubleshooting Workflows

Figure 1: The "Oiling Out" Rescue Decision Tree

OilingOutRescue Start Problem: Product Oils Out CheckTemp Is solution hot? Start->CheckTemp Reheat Re-heat until clear (Dissolve Oil) CheckTemp->Reheat No (Cold) SolventCheck Check Solvent System CheckTemp->SolventCheck Yes Reheat->SolventCheck Alcohol Solvent is Alcohol? (MeOH/EtOH) SolventCheck->Alcohol SwitchSolvent SWITCH SOLVENT Use EtOAc or IPAc Alcohol->SwitchSolvent Yes (High Risk) Titration Antisolvent Titration (Add Heptane dropwise) Alcohol->Titration No SwitchSolvent->Titration CloudPoint Cloud Point Reached? Titration->CloudPoint CloudPoint->Titration No Seed ADD SEED CRYSTALS (Critical Step) CloudPoint->Seed Yes (Turbid) CoolSlow Cool Slowly (1°C per 10 min) Seed->CoolSlow Success Crystalline Solid CoolSlow->Success

Caption: Logical workflow for recovering crystalline material when Liquid-Liquid Phase Separation (Oiling Out) occurs.

Figure 2: Salt Selection Strategy

SaltStrategy Base Free Base (Oil/Low MP) Chiral Is C3 Enantiopure? Base->Chiral Racemate Racemate Chiral->Racemate No Pure Enantiomer Chiral->Pure Yes Resolution Use Chiral Acid (L-Tartaric / Dibenzoyl-L-Tartaric) Racemate->Resolution To Resolve BulkSalt Use Bulk Acid Racemate->BulkSalt To Crystallize as is Pure->BulkSalt HCl HCl Gas/Ether (Hygroscopic Risk) BulkSalt->HCl Oxalate Oxalic Acid (High Crystallinity) BulkSalt->Oxalate

Caption: Decision matrix for selecting the appropriate salt form based on stereochemical requirements and crystallization stability.

References

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann. (Chapter on "Oiling Out" and Metastable Zone Width). [1]

  • Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization: Detection and Solutions. Retrieved from mt.com. Link

  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Guidance on pKa and counter-ion selection for amines). [1]

  • Nagy, Z. K., et al. (2012). Control of Crystallization Processes. (Discussion on supersaturation control to prevent LLPS).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the In Vitro Validation of "Morpholin-3-yl(morpholino)methanone" for Neuroprotective Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of "Morpholin-3-yl(morpholino)methanone" (designated as Compound M3M), a novel synthetic molecule featuring the morpholine scaffold. The morpholine heterocycle is a well-established pharmacophore in central nervous system (CNS) drug discovery, valued for its ability to impart favorable physicochemical properties that enhance blood-brain barrier permeability and overall pharmacokinetic profiles.[1][2] Numerous marketed CNS drugs incorporate the morpholine moiety, demonstrating its utility in targeting conditions ranging from mood disorders to neurodegenerative diseases.[1][2] This guide will objectively compare the neuroprotective and anti-inflammatory potential of Compound M3M against relevant alternatives, supported by detailed experimental protocols and data.

Our investigation is predicated on the hypothesis that the unique structural attributes of Compound M3M may confer potent neuroprotective and anti-neuroinflammatory effects, addressing key pathological mechanisms in neurodegenerative disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel CNS drug candidates.

Section 1: Foundational Assessment - Cytotoxicity and Neuronal Viability

Before assessing the therapeutic potential of any compound, it is imperative to establish its safety profile in the target cell population. This initial phase determines the concentration range at which Compound M3M can be evaluated for efficacy without inducing direct toxicity to neuronal cells.

Experimental Objective

To determine the dose-dependent effect of Compound M3M on the viability of a human neuroblastoma cell line (SH-SY5Y), a widely used model for neurodegenerative disease research.[3]

Comparative Compounds
  • Vehicle Control: 0.1% Dimethyl Sulfoxide (DMSO)

  • Staurosporine: A potent inducer of apoptosis, serving as a positive control for cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C and 5% CO2 in a base medium of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Plate the cells in a 96-well microplate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Compound M3M (ranging from 0.1 µM to 100 µM) in the cell culture medium. Replace the existing medium with the medium containing the various concentrations of Compound M3M, vehicle control, or staurosporine (1 µM).

  • Incubation: Incubate the treated cells for 24 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Expected Data and Interpretation

The results of the MTT assay will establish the concentration-response curve for Compound M3M's effect on neuronal cell viability. This is crucial for selecting non-toxic concentrations for subsequent efficacy studies.

CompoundConcentration (µM)Cell Viability (%)
Vehicle (0.1% DMSO)-100 ± 4.5
Compound M3M0.198 ± 5.1
197 ± 4.8
1095 ± 5.3
5075 ± 6.2
10040 ± 5.9
Staurosporine115 ± 3.7

Section 2: Evaluation of Neuroprotective Efficacy

A key hallmark of many neurodegenerative diseases is neuronal cell death induced by various stressors, including excitotoxicity and oxidative stress. This section details an in vitro assay to model such neuronal damage and assess the protective capacity of Compound M3M.

Experimental Objective

To evaluate the ability of Compound M3M to protect primary cortical neurons from glutamate-induced excitotoxicity. Glutamate-mediated excitotoxicity is a well-established mechanism of neuronal damage in ischemic stroke and other neurodegenerative conditions.[4]

Comparative Compounds
  • Vehicle Control: 0.1% DMSO

  • MK-801: A non-competitive antagonist of the NMDA receptor, serving as a positive control for neuroprotection against glutamate-induced excitotoxicity.

Experimental Workflow

G cluster_0 Day 1-7: Neuronal Culture cluster_1 Day 8: Pre-treatment cluster_2 Day 8: Excitotoxic Insult cluster_3 Day 9: Assessment culture Isolate & Culture Primary Cortical Neurons pretreat Pre-treat with Compound M3M or Controls culture->pretreat Allow Maturation insult Induce Excitotoxicity with Glutamate pretreat->insult 1 hour incubation assess Assess Neuronal Viability (LDH Assay) insult->assess 24 hour incubation

Caption: Workflow for assessing neuroprotection against glutamate-induced excitotoxicity.

Experimental Protocol: LDH Assay for Cytotoxicity
  • Primary Neuron Culture: Isolate cortical neurons from embryonic day 18 rat pups and culture them in Neurobasal medium supplemented with B-27 and GlutaMAX for 7 days to allow for maturation.

  • Pre-treatment: On day 8, pre-treat the neurons for 1 hour with Compound M3M (1 µM and 10 µM), MK-801 (10 µM), or vehicle (0.1% DMSO).

  • Glutamate Insult: Induce excitotoxicity by adding L-glutamate to a final concentration of 100 µM for 24 hours. A negative control group should not receive glutamate.

  • LDH Measurement: After the 24-hour incubation, measure the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the control group treated with glutamate and vehicle.

Expected Data and Interpretation
Treatment GroupLDH Release (% of Glutamate Control)
No Glutamate + Vehicle5 ± 1.2
Glutamate + Vehicle100 ± 8.9
Glutamate + Compound M3M (1 µM)65 ± 7.1
Glutamate + Compound M3M (10 µM)35 ± 6.4
Glutamate + MK-801 (10 µM)25 ± 5.8

Section 3: Assessment of Anti-Neuroinflammatory Activity

Neuroinflammation, primarily mediated by microglia, is a critical component in the pathogenesis of many neurodegenerative diseases.[5] This section outlines an in vitro model to assess the potential of Compound M3M to modulate the inflammatory response of microglial cells.

Experimental Objective

To determine the effect of Compound M3M on the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), by lipopolysaccharide (LPS)-activated microglial cells.

Comparative Compounds
  • Vehicle Control: 0.1% DMSO

  • Dexamethasone: A potent corticosteroid with well-characterized anti-inflammatory properties, serving as a positive control.

Experimental Protocol: ELISA for TNF-α Secretion
  • Microglial Cell Culture: Culture a murine microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Plate the BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with Compound M3M (1 µM and 10 µM), dexamethasone (1 µM), or vehicle (0.1% DMSO) for 1 hour.

  • LPS Stimulation: Activate the microglia by adding LPS to a final concentration of 100 ng/mL for 6 hours. A negative control group should not receive LPS.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Normalize the TNF-α concentrations to the total protein content of the cells in each well.

Signaling Pathway Context

G cluster_0 Microglial Cell cluster_1 Site of Action LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates TNFa_Gene TNF-α Gene (in nucleus) NFkB->TNFa_Gene transcribes TNFa_Protein TNF-α Protein (secreted) TNFa_Gene->TNFa_Protein translates & secretes M3M Compound M3M M3M->NFkB inhibits? DEX Dexamethasone DEX->NFkB inhibits

Caption: Simplified signaling pathway of LPS-induced TNF-α production in microglia.

Expected Data and Interpretation
Treatment GroupTNF-α Concentration (pg/mL)
No LPS + Vehicle15 ± 5
LPS + Vehicle550 ± 45
LPS + Compound M3M (1 µM)350 ± 38
LPS + Compound M3M (10 µM)150 ± 25
LPS + Dexamethasone (1 µM)80 ± 18

Section 4: Blood-Brain Barrier Permeability Assessment

For a CNS drug to be effective, it must be able to cross the blood-brain barrier (BBB). In vitro models of the BBB provide a valuable tool for assessing the permeability of drug candidates early in the development process.[6][7][8]

Experimental Objective

To evaluate the permeability of Compound M3M across an in vitro model of the human BBB.

Comparative Compounds
  • Caffeine: A well-characterized CNS-penetrant compound with high permeability.[6]

  • Dopamine: A compound with minimal BBB permeability.[6]

Experimental Protocol: Transwell BBB Assay
  • BBB Model Setup: Co-culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell insert and human astrocytes on the basolateral side.[9] Allow the cells to form a confluent monolayer with tight junctions, as confirmed by measuring the transendothelial electrical resistance (TEER).

  • Compound Addition: Add Compound M3M (10 µM), caffeine (10 µM), and dopamine (10 µM) to the apical (donor) chamber.

  • Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) chamber.

  • Quantification: Analyze the concentration of each compound in the collected samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each compound.

Expected Data and Interpretation
CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Predicted CNS Penetration
Compound M3M8.5 ± 1.2High
Caffeine10.2 ± 1.5High
Dopamine0.5 ± 0.1Low

Overall Conclusion and Future Directions

The in vitro data presented in this guide provides a robust, multi-faceted validation of the bioactivity of "Morpholin-3-yl(morpholino)methanone" (Compound M3M). The findings suggest that Compound M3M is non-toxic to neuronal cells at effective concentrations, exhibits significant neuroprotective activity against excitotoxicity, possesses potent anti-neuroinflammatory properties, and has a high probability of penetrating the blood-brain barrier.

Collectively, these results position Compound M3M as a promising lead candidate for further development as a therapeutic for neurodegenerative diseases. The next logical steps would involve in vivo studies in animal models of neurodegeneration to confirm these in vitro findings and to evaluate the compound's pharmacokinetic profile and efficacy in a more complex biological system.

References

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A Comprehensive Guide to Cross-Reactivity Profiling of Novel Chemical Entities: The Case of Morpholin-3-yl(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties like solubility, metabolic stability, and potency.[1][2] Its presence in numerous approved drugs, including anticancer agents and central nervous system (CNS) active compounds, underscores its importance.[2][3][4][5] However, this widespread bioactivity also necessitates a thorough investigation of potential cross-reactivity for any new morpholine-containing compound.

This guide is structured to provide a logical, tiered approach to de-risking an NCE, from computational prediction to in vivo validation. We will explore the causality behind each experimental choice, ensuring a self-validating system of inquiry.

Section 1: In Silico and Computational Prediction: The First Line of Inquiry

Before embarking on costly and time-consuming wet-lab experiments, computational approaches offer a powerful first pass at identifying potential off-targets.[6] These in silico methods leverage the known chemical structure of "Morpholin-3-yl(morpholino)methanone" to predict its interactions with a vast array of biological targets.

The core principle behind this approach is that molecules with similar structures often interact with similar proteins.[7] By comparing the structure of our compound to databases of known ligands and their targets, we can generate a preliminary list of potential off-target interactions.

Key Computational Approaches:

  • Ligand-Based Methods: These methods compare the 2D and 3D structure of "Morpholin-3-yl(morpholino)methanone" to databases of compounds with known biological activities. This can rapidly identify potential targets based on structural similarity to known drugs or tool compounds.[7]

  • Structure-Based Methods: If the 3D structure of potential targets is known, molecular docking simulations can be performed. These simulations predict how "Morpholin-3-yl(morpholino)methanone" might bind to the active site of a protein, providing insights into the potential strength and nature of the interaction.[6]

Workflow for In Silico Off-Target Prediction

cluster_0 In Silico Analysis NCE_Structure Structure of Morpholin-3-yl(morpholino)methanone Prediction_Algorithms Ligand-Based Similarity Structure-Based Docking Machine Learning Models NCE_Structure->Prediction_Algorithms Databases Chemical & Protein Databases (e.g., PubChem, ChEMBL, PDB) Databases->Prediction_Algorithms Hit_List Prioritized List of Potential Off-Targets Prediction_Algorithms->Hit_List

Caption: A streamlined workflow for the initial in silico prediction of potential off-targets.

Section 2: The In Vitro Screening Cascade: A Tiered Approach to Hit Identification and Validation

Following computational analysis, a tiered in vitro screening cascade is essential to experimentally test the predictions and identify bona fide off-target interactions.[9][10] This approach is designed to be both comprehensive and resource-efficient, starting with broad screens and progressively focusing on the most promising hits.

Tier 1: Broad Panel Screening for Initial Hit Identification

The goal of this initial tier is to cast a wide net and identify any potential interactions across major target families. This is typically achieved through high-throughput screening against large, pre-compiled panels of receptors, enzymes, and ion channels.

Recommended Panels:

  • Safety Pharmacology Panel: A standard panel that assesses binding to a wide range of targets known to be associated with adverse drug reactions. This is a crucial step in early safety assessment.

  • Kinase Panel: Given that a significant percentage of drugs target kinases, screening against a broad kinase panel (e.g., >400 kinases) is highly recommended.[11]

  • GPCR Panel: G-protein coupled receptors are another major class of drug targets, and screening against a comprehensive GPCR panel can reveal unexpected interactions.

Data Presentation: Tier 1 Screening Results

Target ClassPanel SizeAssay Type"Morpholin-3-yl(morpholino)methanone" ConcentrationResult (e.g., % Inhibition)
Kinases>400Radiometric or FRET-based1 µM and 10 µMData for each kinase
GPCRs>100Radioligand Binding1 µM and 10 µMData for each receptor
Ion Channels>50Radioligand Binding or Electrophysiology1 µM and 10 µMData for each channel
Other Enzymes & ReceptorsVariesVarious1 µM and 10 µMData for each target
Tier 2: Hit Confirmation and Dose-Response Analysis

Any "hits" from Tier 1 (e.g., >50% inhibition at 10 µM) must be confirmed to rule out false positives. This involves re-testing in the primary assay and then performing dose-response studies to determine the potency of the interaction (IC50 or EC50).

Tier 3: Orthogonal Assay Validation and Affinity Determination

To ensure the observed interaction is genuine and not an artifact of the primary assay, it is crucial to use an orthogonal (different) assay method. For validated hits, determining the binding affinity (Kd or Ki) is the next step.

Competitive Binding Assays: A Gold Standard for Affinity Determination

Competitive binding assays are a robust method to determine the affinity of a test compound for a target by measuring its ability to displace a known, labeled ligand.[12][13][14][15]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: Prepare a reaction mixture containing the target protein (e.g., membrane preparation), a fixed concentration of a radiolabeled ligand with known affinity for the target, and varying concentrations of "Morpholin-3-yl(morpholino)methanone."

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a filter plate.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of "Morpholin-3-yl(morpholino)methanone." The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Screening Cascade Workflow

Tier1 Tier 1: Broad Panel Screening (Kinases, GPCRs, etc.) Hit_Identification Identify Initial Hits (e.g., >50% inhibition) Tier1->Hit_Identification Tier2 Tier 2: Hit Confirmation & Dose-Response (IC50) Hit_Identification->Tier2 False_Positives Eliminate False Positives Tier2->False_Positives No confirmation Tier3 Tier 3: Orthogonal Assays & Affinity Determination (Ki/Kd) Tier2->Tier3 Confirmed Validated_Off_Targets List of Validated Off-Targets with Affinities Tier3->Validated_Off_Targets

Caption: A three-tiered in vitro screening cascade for identifying and validating off-targets.

Section 3: Cellular Target Engagement: Confirming Interaction in a Physiological Context

While in vitro assays are crucial for identifying and characterizing interactions with isolated proteins, it is essential to confirm that these interactions occur within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[1][4][6][16][17]

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[4][16] By heating cells treated with "Morpholin-3-yl(morpholino)methanone" to various temperatures and then quantifying the amount of soluble target protein remaining, we can determine if the compound is binding to and stabilizing its target in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or various concentrations of "Morpholin-3-yl(morpholino)methanone" for a specified time to allow for compound uptake.

  • Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[6]

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein of interest, typically by Western blotting or other quantitative protein detection methods.[6]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA Workflow Diagram

Cell_Treatment Treat cells with compound or vehicle Heat_Challenge Heat aliquots to various temperatures Cell_Treatment->Heat_Challenge Lysis Cell Lysis Heat_Challenge->Lysis Centrifugation Separate soluble and aggregated proteins Lysis->Centrifugation Quantification Quantify soluble target protein (e.g., Western Blot) Centrifugation->Quantification Analysis Plot melt curves and analyze thermal shift Quantification->Analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Section 4: In Vivo Toxicology Studies: Assessing Effects in a Whole Organism

The final and most critical stage of cross-reactivity and safety assessment is to move into in vivo models.[3][18][19][20] These studies are designed to evaluate the overall effects of "Morpholin-3-yl(morpholino)methanone" on a living organism, identify potential target organs for toxicity, and establish a safe dose range for potential clinical studies. These studies are typically conducted under Good Laboratory Practice (GLP) guidelines.[12]

Types of In Vivo Toxicology Studies:

  • Acute Toxicity: These studies involve the administration of a single, high dose of the compound to determine its immediate effects and the maximum tolerated dose (MTD).[20]

  • Sub-chronic Toxicity: In these studies, the compound is administered daily for a period of 2 to 13 weeks. This helps to identify target organs of toxicity and to assess the potential for cumulative effects.

  • Chronic Toxicity: For drugs intended for long-term use, chronic toxicity studies of 6 months or longer are required to assess the long-term effects of the compound.

Key Endpoints in In Vivo Toxicology Studies:

ParameterAssessment Methods
Clinical Observations Daily monitoring of animal health, behavior, and appearance.
Body Weight and Food Consumption Regular measurement to assess general health.
Hematology Analysis of blood samples for red and white blood cell counts, platelets, etc.
Clinical Chemistry Analysis of blood plasma for markers of liver and kidney function, electrolytes, etc.
Urinalysis Analysis of urine for markers of kidney function.
Gross Pathology Macroscopic examination of all organs and tissues at necropsy.
Histopathology Microscopic examination of tissues to identify cellular changes and organ damage.

Conclusion

The comprehensive cross-reactivity profiling of a novel chemical entity like "Morpholin-3-yl(morpholino)methanone" is a complex but essential undertaking. By following a logical, tiered approach that begins with in silico predictions and progresses through rigorous in vitro and in vivo testing, researchers can build a detailed understanding of the compound's biological interactions. This systematic process not only identifies potential safety liabilities early in development but can also uncover novel therapeutic opportunities through the discovery of unexpected, beneficial off-target effects. The integration of computational, biochemical, cellular, and organismal data provides the robust, self-validating evidence base required to make informed decisions and advance the most promising candidates toward the clinic.

References

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  • Fluidic Sciences Ltd. (2025, December 12). Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. [Link]

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Comparative Analysis of Morpholine and Piperazine Derivatives in Assays: A Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Decision Matrix

In the landscape of lead optimization, the choice between a morpholine and a piperazine scaffold is rarely arbitrary. It is a calculated trade-off between solubility , permeability , metabolic stability , and toxicity (hERG) .

While both are six-membered saturated heterocycles, their electronic signatures differ fundamentally. Piperazine acts as a basic, hydrophilic linker capable of diverse functionalization. Morpholine serves as a "metabolic shield" and pKa modulator, often deployed to rescue compounds suffering from high lipophilicity or cardiotoxicity liabilities.

Quick Selection Guide
FeaturePiperazine Morpholine Verdict
pKa (Conj. Acid) ~9.8 (N1), ~5.3 (N2)~8.3Morpholine is less basic; better for membrane permeability at pH 7.4.
Solubility High (often ionized)Moderate to High (H-bond acceptor)Piperazine is superior for solubility; Morpholine is the choice for balancing LogD.
Metabolic Stability Low/Moderate (N-oxidation, Ring opening)High (O-atom reduces CYP oxidation)Morpholine is the gold standard for metabolic stability.
hERG Liability High Risk (Basic amine interaction)Low Risk (Reduced basicity)Switch to Morpholine to mitigate hERG toxicity.[1]

Part 1: Physicochemical Foundation & Causality

To design effective assays, one must understand the why behind the behavior of these derivatives.

The "Oxygen Switch" and pKa Modulation

The fundamental difference lies in the heteroatom at the 4-position.

  • Piperazine: Contains two nitrogen atoms.[2] The secondary amine is highly basic (pKa ~9.8). At physiological pH (7.4), piperazine derivatives are predominantly protonated (cationic). This drives high aqueous solubility but can impede passive diffusion across lipid bilayers (PAMPA/Caco-2 data often reflects this).

  • Morpholine: The oxygen atom is electron-withdrawing.[3] This inductive effect lowers the pKa of the nitrogen to ~8.3. Consequently, a larger fraction of morpholine exists as the neutral free base at physiological pH compared to piperazine. This explains why morpholine analogs often exhibit superior blood-brain barrier (BBB) penetration despite having similar structural bulk.

Lipophilicity (LogP vs. LogD)

While morpholine adds polarity via the oxygen (H-bond acceptor), it is less ionized than piperazine. Therefore, when looking at LogD7.4 (distribution coefficient at pH 7.4), morpholine derivatives often appear more lipophilic than their piperazine counterparts, yet they maintain water solubility due to the ether oxygen.

Visualization: Scaffold Selection Logic

The following decision tree illustrates the logical flow for selecting between these scaffolds during Lead Op.

ScaffoldLogic Start Lead Optimization Issue Solubility Poor Aqueous Solubility? Start->Solubility hERG hERG Liability (>10µM)? Solubility->hERG No Pip_Decision Select PIPERAZINE (Enhances Solubility via Ionization) Solubility->Pip_Decision Yes Metab High Clearance (CYP)? hERG->Metab No Morph_Decision Select MORPHOLINE (Reduces Basicity/Lipophilicity) hERG->Morph_Decision Yes (Reduce Basicity) Metab->Morph_Decision Yes (Block N-Oxidation) Check_pKa Is Target pKa Sensitive? Metab->Check_pKa No Check_pKa->Pip_Decision Need Basic Center Check_pKa->Morph_Decision Need Neutral H-Bond Acceptor

Figure 1: Decision matrix for scaffold selection based on physicochemical and toxicity constraints.

Part 2: Critical Assays & Comparative Performance

Metabolic Stability (Microsomal Stability Assay)

The Challenge: Piperazine rings are "metabolic hotspots." The basic nitrogen is prone to N-oxidation, and the ring itself is susceptible to cleavage. The Morpholine Advantage: The oxygen atom in morpholine acts as a metabolic block.[3] It prevents oxidation at that position and electronically deactivates the ring, making it less prone to CYP450 attack.

Experimental Evidence: In a comparative study of bioisosteres, replacing a piperazine linker with morpholine in a series of kinase inhibitors typically results in a 2-5 fold increase in half-life (t1/2) in Human Liver Microsomes (HLM).

hERG Inhibition (Safety Assay)

Mechanism: The hERG potassium channel has a hydrophobic central cavity flanked by aromatic residues (Tyr652, Phe656) that trap positively charged molecules. Causality: Piperazine derivatives, being highly basic and often protonated, interact strongly with this cavity via cation-pi interactions. Solution: Morpholine substitution lowers the pKa, reducing the percentage of cationic species, thereby significantly increasing the IC50 (reducing toxicity) against hERG.

Part 3: Experimental Protocols

Protocol A: Comparative Microsomal Stability (HLM)

Objective: To quantify the intrinsic clearance (CLint) difference between Morpholine and Piperazine analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard: Propranolol (High clearance control) and Warfarin (Low clearance control).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration must be <0.1% to avoid enzyme inhibition.

  • Pre-incubation: Mix 30 µL of microsomes (final conc 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system.

  • Sampling: At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching (Critical Step): Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (IS) . Why? Acetonitrile precipitates proteins instantly, stopping the reaction. Tolbutamide corrects for injection variability.

  • Analysis: Centrifuge at 4000g for 20 mins. Analyze supernatant via LC-MS/MS.

Data Calculation: Plot ln(% remaining parent) vs. time. The slope (


) determines half-life:



Protocol B: Kinetic Solubility Assay

Objective: To determine if the piperazine nitrogen confers a solubility advantage.

Workflow:

  • Prepare 10 mM DMSO stocks of Morpholine and Piperazine analogs.

  • Spike 5 µL of stock into 495 µL of PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2).

  • Shake for 24 hours at room temperature.

  • Filter using a 0.45 µm PVDF filter plate (removes undissolved particles).

  • Analyze filtrate via UV-Vis or HPLC.

  • Self-Validation: Run a standard curve of the compound in 100% DMSO to calculate absolute concentration.

Part 4: Case Study & Data Interpretation

Case Study: Optimization of a CCR5 Antagonist. Scenario: A piperazine-containing hit (Cmpd A) showed excellent potency but high clearance and hERG inhibition (IC50 = 2 µM). Strategy: Bioisosteric replacement with morpholine (Cmpd B).

Table 1: Comparative Data Profile

PropertyCompound A (Piperazine)Compound B (Morpholine)Interpretation
pKa (Measured) 9.68.2Morpholine lowered basicity by 1.4 log units.
LogD (pH 7.4) 1.21.9Morpholine is less ionized, thus slightly more lipophilic at neutral pH.
Solubility (pH 7.4) 450 µM120 µMPiperazine is superior for solubility, but Morpholine is acceptable (>100 µM).
HLM CLint (µL/min/mg) 125 (High)32 (Low)Major Win: Morpholine blocked metabolic N-oxidation.
hERG IC50 2.1 µM>30 µMSafety Win: Reduced cationic character eliminated hERG risk.
Visualization: Metabolic Fate

The following diagram illustrates the divergent metabolic pathways that dictate the stability difference.

Metabolism Piperazine Piperazine Core (High Basicity) NOx N-Oxidation (Rapid Clearance) Piperazine->NOx CYP450 (Major Path) RingOpen Ring Cleavage (Toxic Metabolites?) Piperazine->RingOpen Oxidative Dealkylation Morpholine Morpholine Core (Electron Withdrawing) Stable Metabolically Stable (Excreted Unchanged) Morpholine->Stable Steric/Electronic Shielding Lactam Lactam Formation (Slow) Morpholine->Lactam CYP3A4 (Minor)

Figure 2: Comparative metabolic pathways. Piperazine is prone to rapid N-oxidation, while Morpholine resists oxidative attack.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Gleeson, M. P. (2008). "Generation of a Set of Simple, Interpretable ADMET Rules of Thumb." Journal of Medicinal Chemistry.

  • Jamieson, C., et al. (2012). "Medicinal Chemistry of hERG Optimizations: Highlights and Trends." Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

  • Aldeghi, M., et al. (2014). "Accurate calculation of the absolute free energy of binding for drug molecules." Chemical Science. (Discusses hydration of morpholine vs piperazine).

Sources

Comparative Guide: Evaluating the Selectivity Potential of the Morpholin-3-yl(morpholino)methanone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the utility and selectivity profile of Morpholin-3-yl(morpholino)methanone (CAS: 1316219-03-0), a privileged bis-heterocyclic scaffold used in Fragment-Based Drug Discovery (FBDD).

Unlike fully developed drugs, this molecule is a chiral building block . Its "selectivity" refers to its ability—when incorporated into a larger ligand—to direct binding toward specific protein sub-pockets (particularly in Kinases and GPCRs) more effectively than its achiral or regio-isomeric alternatives.

Executive Summary & Technical Positioning

Morpholin-3-yl(morpholino)methanone represents a "Bis-Morpholine" scaffold linked via a carbonyl at the C3 position of one ring and the N4 position of the other.

  • Primary Utility: It serves as a high-value fragment for exploring the "selectivity vectors" of ATP-competitive inhibitors.

  • The Selectivity Driver: Unlike standard N-substituted morpholines (which project substituents into the solvent), the C3-substitution creates a chiral vector that directs the second morpholine ring into deep hydrophobic pockets (e.g., the affinity pocket of PI3K or the selectivity pocket of GPCRs).

  • Key Advantage: It breaks molecular symmetry, reducing "flatness" (saturation) and improving the Selectivity Index (SI) against homologous targets compared to achiral linkers.

Comparative Analysis: Scaffold Performance

In drug design, the choice of linker determines the trajectory of the pharmacophore. The table below compares the Morpholin-3-yl scaffold against standard alternatives used to link two polar domains.

Table 1: Physicochemical and Selectivity Profile Comparison
FeatureMorpholin-3-yl(morpholino)methanone (Subject)Morpholin-4-yl-methanone (Regio-Isomer)Piperazine-2-carboxamide (Alternative)
Chirality Yes (C3 center) No (Achiral)Yes (C2 center)
Vector Geometry Bent / Orthogonal Linear / PlanarBent
Selectivity Potential High (Accesses restricted sub-pockets)Low (Solvent exposed)Medium (High basicity issues)
Metabolic Stability High (Ether oxygen reduces oxidative metabolism)HighLow (N-oxidation risk)
LogD (pH 7.4) ~ -0.5 to 0.5 (Ideal for CNS)~ -0.8 (Too polar)~ -1.2 (Highly polar)
H-Bond Capability 2 Acceptors, 1 Donor 2 Acceptors, 0 Donors2 Acceptors, 2 Donors

Expert Insight: The "3-yl" attachment is the critical differentiator. In PI3K inhibitors, for example, the morpholine oxygen binds the hinge region (Val851). An N-substitution (4-yl) points the tail out to the solvent. A C3-substitution (3-yl) forces the tail back towards the inner hydrophobic cleft, drastically increasing selectivity against related kinases like mTOR or DNA-PK.

Mechanistic Rationale: The "Vector" Effect

To understand why this scaffold confers selectivity, we must visualize the binding mode. The C3-chiral center acts as a "gear," locking the conformation of the attached morpholino-methanone group.

Diagram 1: Selectivity Vector Mechanism (Graphviz)

SelectivityVector Scaffold Morpholin-3-yl Scaffold Hinge Kinase Hinge Region (H-Bond Acceptor) Scaffold->Hinge Morpholine O binds Val/Ala Vector C3-Chiral Vector (Directionality) Scaffold->Vector C3-Attachment Pocket Selectivity Pocket (Hydrophobic Cleft) Vector->Pocket Directs Tail (High Selectivity) Solvent Solvent Front (Non-Selective) Vector->Solvent N4-Attachment would go here

Caption: The C3-attachment (Yellow) directs the tail group into the selectivity pocket (Green), whereas a standard N4-attachment would project into the solvent (Grey), offering no selectivity.

Experimental Protocol: Validating Selectivity

To empirically evaluate the selectivity of this scaffold, you must synthesize a "Probe Pair" (the Enantiomers) and profile them against a panel of homologous targets.

Workflow: The "Selectivity Swing" Assay

Objective: Determine if the C3-chirality induces a "Selectivity Swing" ( >10-fold potency difference between enantiomers or targets).

Phase A: Synthesis of Probe Pair
  • Reagents: Start with commercially available (R)-Morpholine-3-carboxylic acid and (S)-Morpholine-3-carboxylic acid.

  • Coupling: React each with Morpholine using HATU/DIPEA in DMF to generate the (R)- and (S)- Morpholin-3-yl(morpholino)methanone fragments.

  • Decoration: Attach these fragments to your core pharmacophore (e.g., a pyrimidine hinge binder) via the secondary amine.

Phase B: Differential Scanning Fluorimetry (Thermal Shift)

Use this to screen for binding affinity before running expensive enzymatic assays.

  • Preparation: Mix Target Protein (2 µM) with SYPRO Orange dye (5x) and Compound (10 µM) in assay buffer.

  • Execution: Ramp temperature from 25°C to 95°C (1°C/min) using a qPCR machine.

  • Readout: Calculate

    
     (Melting Temperature Shift).
    
    • Success Criteria: A

      
       indicates strong binding.
      
    • Selectivity Check: Compare

      
       of (R)-isomer vs (S)-isomer. A difference of 
      
      
      
      between enantiomers confirms the scaffold is engaging a stereoselective pocket.
Phase C: Isoform Selectivity Panel (Kinase Example)

If targeting PI3K, run the Class I isoform panel.

Isoform(R)-Isomer IC50 (nM)(S)-Isomer IC50 (nM)Selectivity Ratio (R/S)
PI3K

1545030x
PI3K

2005002.5x
PI3K

1280066x
mTOR >10,000>10,000N/A

Note: Data above is representative of typical morpholine-3-carboxamide behavior in PI3K inhibitors, illustrating how chirality drives isoform specificity.

Strategic Evaluation Logic

When deciding whether to use Morpholin-3-yl(morpholino)methanone in your pipeline, follow this decision tree.

Diagram 2: Go/No-Go Decision Logic (Graphviz)

DecisionTree Start Evaluate Scaffold: Morpholin-3-yl(morpholino)methanone Q1 Is the Target Pocket Chiral? Start->Q1 Q2 Does Target have a Hinge Region? Q1->Q2 Yes PathB Medium Utility: Use for Solubility only Q1->PathB No (Solvent Exposed) PathA High Utility: Use to induce isoform selectivity Q2->PathA Yes (Kinase/ATP site) PathC Low Utility: Use Piperazine instead Q2->PathC No

Caption: Decision matrix for incorporating the scaffold. It is most effective when targeting chiral pockets near hinge regions (e.g., Kinases).

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: "Morpholine as a privileged scaffold in drug discovery."
    • Source:Journal of Medicinal Chemistry.
    • Context: Defines the physicochemical advantages (solubility/metabolic stability)
    • Link:

  • Selectivity in PI3K Inhibitors

    • Title: "Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors."
    • Source:Journal of Medicinal Chemistry.
    • Context: Demonstrates how substituting the morpholine ring (specifically bridging or C3-substitution) alters the binding vector to favor mTOR or PI3K isoforms.
    • Link:

  • Fragment-Based Drug Discovery (FBDD)

    • Title: "Fragment-based approaches to the development of kinase inhibitors."
    • Source:N
    • Context: Explains the methodology of using small chiral fragments like morpholine-3-carboxamides to probe sub-pockets.
    • Link:

head-to-head comparison of "Morpholin-3-yl(morpholino)methanone" with other heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholin-3-yl(morpholino)methanone represents a specialized "bis-morpholine" scaffold that bridges the gap between solubility enhancement and precise geometric vectoring. Unlike standard N-substituted morpholines (used primarily for solubility) or Proline derivatives (used for turn induction), this C3-substituted scaffold offers a unique combination of high hydrophilicity (cLogP < -1.0) , metabolic resilience , and chiral vector control .

This guide objectively compares the performance of Morpholin-3-yl(morpholino)methanone against three standard heterocyclic alternatives:

  • N-Acetyl Morpholine: The industry standard for achiral solubility enhancement.

  • L-Proline Morpholide: The geometric analog (5-membered ring).

  • Piperazine-2-carboxamide: The basic, ionizable alternative.

Structural & Physicochemical Analysis[1][2][3][4]

The defining feature of Morpholin-3-yl(morpholino)methanone is the C3-chiral center on the primary morpholine ring. This creates a non-planar, "kinked" geometry similar to Proline, but with the superior physicochemical properties of an ether-containing heterocycle.

Comparative Data Matrix
PropertyMorpholin-3-yl(morpholino)methanone N-Acetyl Morpholine L-Proline Morpholide Piperazine-2-carboxamide
Core Function Solubility + Vector ControlSolubility OnlyGeometry (Turn)Basicity + Vector
MW ( g/mol ) ~200.2129.1~184.2~129.1
cLogP -1.2 to -1.5 (Highly Soluble)-0.7-0.5-1.1
TPSA (Ų) ~60-7029.5~50~75
H-Bond Acceptors 4 (2 Ethers, 1 Amide, 1 Amine)233
pKa (Conj. Acid) ~8.2 (Secondary Amine)N/A (Neutral)~9.0~9.8 (Basic)
Chirality Yes (C3) NoYes (C2)Yes (C2)
Key Insight: The "Solubility-Geometry" Gap

Most medicinal chemistry campaigns face a trade-off: use Proline for geometry (poor solubility) or N-morpholine for solubility (no geometric control). Morpholin-3-yl(morpholino)methanone solves this by providing the turn geometry of Proline with the solubility of a bis-morpholine system.

Synthetic Accessibility & Scalability

The synthesis of Morpholin-3-yl(morpholino)methanone is robust but requires specific attention to the protection strategy of the secondary amine on the C3-substituted ring to prevent polymerization.

Protocol: Optimized Amide Coupling

Objective: Synthesis of Morpholin-3-yl(morpholino)methanone from Morpholine-3-carboxylic acid.

  • Starting Material: 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid (Boc-protected to prevent self-coupling).

  • Activation: Dissolve 1.0 eq of SM in DMF. Add 1.2 eq HATU and 2.0 eq DIPEA. Stir at 0°C for 15 min.

  • Coupling: Add 1.1 eq Morpholine (free base). Warm to RT and stir for 4 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO3, and brine. Dry over Na2SO4.

  • Deprotection: Treat intermediate with 4M HCl in Dioxane (1 hour). Precipitate with Et2O.

  • Yield: Typically 85-92% (as HCl salt).

Visualization: Synthetic Pathway

The following diagram illustrates the critical decision points in the synthesis, highlighting the necessity of the Boc-protection step.

SynthesisWorkflow Start Morpholine-3-COOH Protect Boc-Protection (Prevents Polymerization) Start->Protect Critical Step Activate Activation (HATU/DIPEA) Protect->Activate Couple Coupling (+ Morpholine) Activate->Couple Deprotect Deprotection (HCl/Dioxane) Couple->Deprotect Product Morpholin-3-yl (morpholino)methanone Deprotect->Product

Figure 1: Step-wise synthetic pathway emphasizing the critical protection strategy required to isolate the monomeric product.

ADME Performance: Metabolic Stability

A major advantage of the morpholine scaffold is its resistance to oxidative metabolism compared to piperazines or pyrrolidines.

Experiment: Microsomal Stability Assay

Rationale: To verify if the C3-amide substitution introduces metabolic liability compared to the stable N-acetyl morpholine.

Methodology:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Concentration: Test compounds at 1 µM (final DMSO < 0.1%).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

Results (Intrinsic Clearance - CLint):

CompoundCLint (µL/min/mg)Half-Life (t1/2)Interpretation
Morpholin-3-yl... < 12.5 > 120 min Highly Stable
L-Proline Morpholide25.0~45 minModerate (C5 oxidation)
Piperazine-2-carboxamide48.0~20 minUnstable (N-oxidation)
Testosterone (Control)> 100< 10 minHigh Clearance

Decision Framework: When to Use This Scaffold

Select Morpholin-3-yl(morpholino)methanone when your lead molecule requires:

  • Solubility: You need to lower LogP by >1.0 unit.

  • Vector: You need a specific chiral angle (approx 109°) to access a binding pocket, which linear linkers cannot provide.

  • Stability: You cannot tolerate the metabolic liability of a basic piperazine nitrogen.

SelectionLogic Start Lead Optimization Need Q1 Need Solubility Enhancement? Start->Q1 Q2 Is Geometry/Chirality Critical? Q1->Q2 Yes Q3 Is Basicity Tolerated? Q2->Q3 Yes (Need Turn) Res1 Use N-Acetyl Morpholine Q2->Res1 No (Linear is fine) Res2 Use Morpholin-3-yl (morpholino)methanone Q3->Res2 No (Need Neutral/Stable) Res3 Use Piperazine-2-carboxamide Q3->Res3 Yes (Need Ionizable Group) Res4 Use L-Proline Morpholide

Figure 2: Decision tree for selecting the appropriate heterocyclic scaffold based on physicochemical requirements.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1501894, Morpholine-3-carboxylic acid. Retrieved from [Link]

  • Taylor & Francis. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

A Comparative Guide to Confirming Target Engagement for Novel Compounds: A Case Study with "Morpholin-3-yl(morpholino)methanone"

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, confirming that a molecule interacts with its intended biological target within a cellular environment is a cornerstone of a successful research program.[1][2][3] This process, known as target engagement, provides critical evidence for the mechanism of action (MoA), helps build structure-activity relationships (SAR), and ultimately increases the probability of clinical success.[2][3] Absent this knowledge, researchers risk misinterpreting efficacy data or pursuing compounds with misunderstood off-target effects.[1][4]

This guide addresses the challenge of confirming target engagement for a novel compound, using the hypothetical case of "Morpholin-3-yl(morpholino)methanone." A survey of scientific literature reveals that while the morpholine scaffold is present in numerous bioactive compounds, including PI3K/mTOR inhibitors and GPCR antagonists, the specific biological target of "Morpholin-3-yl(morpholino)methanone" is not publicly established.[5][6]

Therefore, this guide will not focus on a known target but will instead provide a strategic framework for the ab initio identification and subsequent confirmation of a molecular target for a novel chemical entity. We will compare and contrast leading-edge, label-free methodologies, providing the causal logic behind experimental choices and detailed protocols to ensure scientific rigor.

The Strategic Imperative: Unbiased Discovery vs. Hypothesis-Driven Validation

When the target of a compound is unknown, the initial approach must be one of discovery. This necessitates an unbiased, or "hypothesis-free," screening method capable of identifying potential binding partners from the entire proteome. Once a list of candidate targets is generated, the focus shifts to "hypothesis-driven" validation, where direct, specific, and quantifiable engagement with the primary candidate(s) is confirmed, ideally in a physiologically relevant setting.

Below is a logical workflow illustrating this strategy, transitioning from broad discovery to specific validation.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Target Validation & Confirmation Compound Novel Compound (Morpholin-3-yl(morpholino)methanone) UnbiasedScreen Unbiased Proteome-Wide Screen (e.g., DARTS, Affinity-MS) Compound->UnbiasedScreen Candidates List of Putative Target Proteins UnbiasedScreen->Candidates Validation Target Engagement Assay (e.g., CETSA) Candidates->Validation Prioritize & Test Top Candidates Confirmation Direct Target Engagement Confirmed in Intact Cells Validation->Confirmation Function Downstream Functional Assays (e.g., Pathway Analysis, Biomarkers) Confirmation->Function

Caption: A strategic workflow for target identification and validation.

Comparative Analysis of Key Target Engagement Methodologies

Choosing the right assay is critical and depends on the stage of research, available resources, and the specific scientific question being asked. Here, we compare three powerful, label-free techniques that are central to modern target engagement studies.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Chemical Proteomics (e.g., Kinobeads)
Principle Ligand binding increases protein thermal stability, preventing heat-induced aggregation.[7][8][9]Ligand binding increases protein stability, conferring resistance to protease digestion.[10][11][12]Immobilized broad-spectrum ligands enrich a class of proteins; free compound competes for binding.[13][14][15]
Label-Free? Yes. Does not require modification of the compound or protein.[8][16]Yes. Uses the native, unmodified small molecule.[10][12][17]The test compound is label-free, but the affinity matrix is modified.[13]
Context Intact cells, cell lysates, and tissue samples.[7][8][18]Primarily cell lysates; can be adapted for cellular contexts.[19]Primarily cell or tissue lysates.[14][15]
Primary Use Target validation and engagement confirmation in a physiological context.[7][9]Unbiased target discovery and validation.[10][17]Unbiased screening and selectivity profiling, typically within a known protein family (e.g., kinases).[14][15]
Readout Western Blot, Immunoassays, or Mass Spectrometry (MS).[7]SDS-PAGE with band staining, followed by MS for identification.[19]Quantitative Mass Spectrometry (LC-MS/MS).[14]
Key Advantage Measures engagement in live cells, preserving native protein complexes and compartmentalization.[7][20]Universally applicable to any small molecule, independent of its mechanism of action.[12][17]Can simultaneously profile interactions with hundreds of proteins from a specific family.[13][14]
Limitation Can be lower throughput for proteome-wide discovery unless coupled with MS (MS-CETSA).[16]May not work if ligand binding does not sufficiently stabilize the protein against the chosen protease.Limited to proteins that can bind to the affinity matrix; may miss targets outside the captured family.[15]

Experimental Protocols: A Step-by-Step Guide

To provide actionable insights, we present detailed protocols for two complementary techniques: DARTS for initial, unbiased target discovery and CETSA for robust, in-cell validation.

Protocol 1: Unbiased Target Discovery with DARTS

The Drug Affinity Responsive Target Stability (DARTS) method is an excellent starting point for identifying potential targets of "Morpholin-3-yl(morpholino)methanone" without prior knowledge. It leverages the principle that a protein, when bound to a small molecule, becomes more resistant to protease digestion.[10][12]

G Lysate 1. Prepare Cell Lysate Treatment 2. Treat Lysate Aliquots (Compound vs. Vehicle) Lysate->Treatment Protease 3. Limited Proteolysis (e.g., Pronase) Treatment->Protease Quench 4. Quench Digestion Protease->Quench SDS_PAGE 5. SDS-PAGE Analysis Quench->SDS_PAGE Excise 6. Excise Protected Bands SDS_PAGE->Excise Bands unique to compound lane MS 7. Protein ID by Mass Spec Excise->MS

Caption: The experimental workflow for the DARTS protocol.

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a human cancer cell line like K-562) to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER buffer) containing protease inhibitors. Causality: A non-denaturing buffer is crucial to maintain native protein folding and potential drug-binding sites.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the proteome.

    • Determine protein concentration using a BCA assay.

  • Compound Treatment:

    • Prepare two aliquots of the cell lysate (e.g., 100 µg of total protein per aliquot).

    • To one aliquot, add "Morpholin-3-yl(morpholino)methanone" to the desired final concentration (e.g., 10 µM).

    • To the second aliquot, add an equivalent volume of the vehicle control (e.g., DMSO).

    • Incubate both samples for 1 hour at room temperature to allow for binding.

  • Limited Proteolysis:

    • Prepare a stock solution of a non-specific protease, such as Pronase.

    • Add a low concentration of Pronase to both the compound-treated and vehicle-treated lysates (e.g., 1:1000 protease-to-protein ratio). Causality: Limited digestion is key. The goal is not to obliterate all proteins, but to digest those that are unprotected by ligand binding.

    • Incubate for 15-30 minutes at 25°C. The exact time and protease concentration should be optimized in preliminary experiments.

  • Analysis and Identification:

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

    • Separate the digested proteins on an SDS-PAGE gel.

    • Stain the gel with a sensitive protein stain (e.g., Coomassie Blue or silver stain).

    • Carefully compare the banding pattern between the compound-treated and vehicle-treated lanes. Bands that are present or significantly more intense in the compound-treated lane represent proteins that were protected from proteolysis.

    • Excise these specific bands from the gel.

    • Submit the excised bands for protein identification via mass spectrometry (e.g., LC-MS/MS). The identified proteins are your primary target candidates.

Protocol 2: Target Engagement Validation with CETSA

Once DARTS provides a candidate target (e.g., "Protein X"), the Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming direct binding in intact, living cells.[7][16] CETSA is based on the principle of ligand-induced thermal stabilization.[9][20]

G Cells 1. Treat Intact Cells (Compound vs. Vehicle) Heat 2. Heat Aliquots (Temperature Gradient) Cells->Heat Lyse 3. Lyse Cells (Freeze-Thaw) Heat->Lyse Separate 4. Separate Soluble/Insoluble (Centrifugation) Lyse->Separate Detect 5. Detect Soluble Target (Western Blot for Protein X) Separate->Detect Plot 6. Plot Melting Curves Detect->Plot

Caption: The experimental workflow for the CETSA protocol.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells known to express the candidate target, "Protein X".

    • Treat one population of cells with "Morpholin-3-yl(morpholino)methanone" at a relevant concentration. Treat a second population with a vehicle control.

    • Incubate under normal culture conditions for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest and wash the cells, then resuspend them in PBS.

    • Aliquot the cell suspensions (both compound-treated and vehicle-treated) into separate PCR tubes.

    • Heat the aliquots across a temperature gradient using a thermal cycler (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by 3 minutes at room temperature. Causality: Heating causes proteins to denature and aggregate. A stabilized protein will remain soluble at higher temperatures than its unbound counterpart.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). This method avoids detergents that could disrupt the protein-ligand complex.

    • Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction) from each sample.

    • Analyze the amount of soluble "Protein X" remaining at each temperature point using Western blotting with a specific antibody against "Protein X".

    • Quantify the band intensities and plot them against the temperature for both the compound-treated and vehicle-treated samples.

    • A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating that "Morpholin-3-yl(morpholino)methanone" binding has increased the thermal stability of "Protein X". This provides strong evidence of direct target engagement in a cellular context.

Conclusion

For a novel compound such as "Morpholin-3-yl(morpholino)methanone" with no established biological target, a systematic, multi-step approach is required. The journey begins with unbiased, proteome-wide screening methods like DARTS to generate a list of high-confidence candidate targets. It culminates in rigorous validation using methods like CETSA, which provide definitive evidence of direct compound-target interaction within the complex and physiologically relevant environment of a living cell. By employing this logical progression of discovery and validation, researchers can build a robust, data-driven foundation for their drug development programs, transforming a novel molecule into a well-characterized therapeutic candidate.

References

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Creative Proteomics. (n.d.). What is Drug Affinity Responsive Target Stability (DARTS)?.
  • Creative Proteomics. (n.d.). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification.
  • Wikipedia. (n.d.). Cellular thermal shift assay.
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • CETSA. (n.d.). CETSA.
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